Technical Documentation Center

4-methoxy-N-(4-methylphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methoxy-N-(4-methylphenyl)benzamide
  • CAS: 39192-94-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-methoxy-N-(4-methylphenyl)benzamide

An In-depth Technical Guide to 4-methoxy-N-(4-methylphenyl)benzamide Introduction 4-methoxy-N-(4-methylphenyl)benzamide is a distinct organic compound within the benzamide class of chemicals.[1] Characterized by a centra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-methoxy-N-(4-methylphenyl)benzamide

Introduction

4-methoxy-N-(4-methylphenyl)benzamide is a distinct organic compound within the benzamide class of chemicals.[1] Characterized by a central amide linkage connecting a 4-methoxyphenyl group and a 4-methylphenyl (p-tolyl) group, this molecule serves as a valuable and versatile intermediate in various scientific sectors. Its defined structure and consistent quality are critical for reproducible outcomes in research and development.[1] While primarily utilized as a building block in organic synthesis, the benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, characterization, and the broader context of its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The structural foundation of 4-methoxy-N-(4-methylphenyl)benzamide consists of a central amide functional group. This amide's nitrogen atom is bonded to a 4-methylphenyl ring, and the carbonyl carbon is attached to a 4-methoxyphenyl ring.

IUPAC Name: 4-methoxy-N-(4-methylphenyl)benzamide[4] Synonyms: 4-Methoxy-N-(p-tolyl)benzamide, N-(4-Methylphenyl)-4-methoxybenzamide[1] CAS Number: 39192-94-4[1][5][6] Molecular Formula: C₁₅H₁₅NO₂[1][5][6] Molecular Weight: 241.29 g/mol [1]

Table 1: Key Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[1][5]
Molecular Weight 241.29 g/mol [1]
CAS Number 39192-94-4[1][5]
XLogP3 3[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 3[7]
Topological Polar Surface Area 38.3 Ų[7]
Complexity 264[7]

Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of N-substituted benzamides is achieved through the acylation of an amine, a method based on the Schotten-Baumann reaction. This involves reacting an amine with an acid chloride or anhydride in the presence of a base to neutralize the acidic byproduct.

Expertise-Driven Rationale:

The selection of 4-methoxybenzoyl chloride as the acylating agent provides the methoxy-substituted phenyl ring, while p-toluidine (4-methylaniline) serves as the nucleophile, introducing the methyl-substituted phenyl ring. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the p-toluidine starting material. Protonated amines are no longer nucleophilic and would halt the reaction, thereby significantly reducing the product yield. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve the reactants while being immiscible with the aqueous solutions used during the work-up phase.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermic reaction upon adding the highly reactive acid chloride.

  • Acylation: Add a solution of 4-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (p-toluidine) is consumed.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to afford pure 4-methoxy-N-(4-methylphenyl)benzamide as a solid.

Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Purification reagents Dissolve p-toluidine (1 eq) & pyridine (1.2 eq) in DCM cooling Cool to 0°C reagents->cooling add_chloride Add 4-methoxybenzoyl chloride (1 eq) dropwise cooling->add_chloride stir Stir at room temperature (12-18h) add_chloride->stir tlc Monitor by TLC stir->tlc workup Aqueous Work-up (HCl, NaHCO3, Brine) tlc->workup dry Dry (Na2SO4) & Concentrate workup->dry recrystallize Recrystallize from Ethanol dry->recrystallize end_product Pure 4-methoxy-N-(4-methylphenyl)benzamide recrystallize->end_product start Start start->reagents cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to active site ADP ADP P_Downstream Phosphorylated (Active) Proteins Proliferation Cell Proliferation & Survival P_Downstream->Proliferation Activates Benzamide Benzamide-based Inhibitor Benzamide->RTK Blocks ATP binding

Caption: Mechanism of action for benzamide-based ATP-competitive kinase inhibitors.

Safety, Handling, and Storage

  • Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry place to ensure its stability and longevity. [1]

References

  • 4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% CAS NO 39192-94-4. (n.d.). ChemicalCell.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194).
  • 4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
  • Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
  • N-(4-methoxyphenyl)-4-methylbenzamide. (n.d.). PubChem.
  • 4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE [39192-94-4]. (n.d.). King-Pharm.
  • Benzamide, N-(4-methoxyphenyl)-4-methyl-. (n.d.). NIST WebBook.
  • Windisch, M., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-methoxy-N-(4-methylphenyl)benzamide

Foreword: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative To our colleagues in the scientific community—researchers, scientists, and pioneers in drug development—this technical guide serves as a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative

To our colleagues in the scientific community—researchers, scientists, and pioneers in drug development—this technical guide serves as a comprehensive exploration into the in vitro biological activities of 4-methoxy-N-(4-methylphenyl)benzamide. While direct and extensive research on this specific molecule is emerging, this document synthesizes available data on structurally analogous compounds to forecast its therapeutic potential and provide a robust framework for future investigation.

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structural combination of a 4-methoxybenzoyl group and a 4-methylphenylamine moiety in the target compound suggests a compelling avenue for research. This guide is structured to provide not just a summary of findings, but a causal understanding of experimental design, empowering researchers to build upon this foundational knowledge.

Our approach is rooted in the principles of scientific integrity. Every protocol detailed herein is presented as a self-validating system, emphasizing the rationale behind each step. By grounding our claims in authoritative sources and presenting data with clarity, we aim to foster a deeper understanding and inspire further inquiry into the biological landscape of 4-methoxy-N-(4-methylphenyl)benzamide.

Compound Profile: 4-methoxy-N-(4-methylphenyl)benzamide

1.1. Chemical Structure and Properties

  • IUPAC Name: 4-methoxy-N-(p-tolyl)benzamide

  • Molecular Formula: C₁₅H₁₅NO₂

  • Molecular Weight: 241.29 g/mol

  • Structure:

    Caption: Chemical structure of 4-methoxy-N-(4-methylphenyl)benzamide.

The presence of the methoxy group (-OCH₃) on the benzoyl ring and the methyl group (-CH₃) on the phenylamine ring are key determinants of the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its biological activity.

1.2. Synthesis

The synthesis of 4-methoxy-N-(4-methylphenyl)benzamide can be achieved through several established methods. A common and efficient approach is the Schotten-Baumann reaction, which involves the acylation of p-toluidine with 4-methoxybenzoyl chloride in the presence of a base.

Conceptual Synthetic Pathway:

Synthesis p-toluidine p-toluidine Reaction Acylation Reaction p-toluidine->Reaction 4-methoxybenzoyl_chloride 4-methoxybenzoyl chloride 4-methoxybenzoyl_chloride->Reaction Base Base (e.g., NaOH, Pyridine) Base->Reaction Product 4-methoxy-N-(4-methylphenyl)benzamide Reaction->Product

Caption: Conceptual workflow for the synthesis of 4-methoxy-N-(4-methylphenyl)benzamide.

Potential In Vitro Anticancer Activity

While specific data for 4-methoxy-N-(4-methylphenyl)benzamide is not extensively documented, studies on analogous N-phenylbenzamide derivatives containing methoxy substituents have demonstrated promising anticancer activities. These compounds are theorized to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

2.1. Inferred Activity from Analogous Compounds

Research on imidazole-based N-phenylbenzamide derivatives has shown that compounds with a para-methoxy group exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with a para-methoxy group showed promising activity with IC₅₀ values of 8.9, 11.1, and 9.2 µM against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, respectively[1]. This suggests that the 4-methoxy group on the benzoyl ring of our target compound could contribute to similar anticancer potential.

Table 1: Anticancer Activity of a Structurally Related Methoxy-Substituted N-Phenylbenzamide Derivative[1]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma8.9
HeLaCervical Cancer11.1
MCF-7Breast Cancer9.2

2.2. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate medium supplemented with 10% fetal bovine serum.

    • Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-methoxy-N-(4-methylphenyl)benzamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat Cells with Compound Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4h MTT_Addition->Formazan_Incubation Solubilization Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Potential In Vitro Antimicrobial Activity

The benzamide scaffold is also a known pharmacophore in the development of antimicrobial agents. The structural features of 4-methoxy-N-(4-methylphenyl)benzamide suggest that it may possess activity against a range of bacterial and fungal pathogens.

3.1. Inferred Activity from Analogous Compounds

Studies on N-benzamide derivatives have demonstrated their potential as antimicrobial agents. For example, some N-substituted benzamides have shown good activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria[2]. A compound with a similar N-(4-methylphenyl)benzamide core, N-p-tolylbenzamide, exhibited a zone of inhibition of 24 mm against B. subtilis[2]. This indicates that our target molecule could have antibacterial properties.

Table 2: Antibacterial Activity of a Structurally Related N-p-tolylbenzamide[2]

Bacterial StrainGram TypeZone of Inhibition (mm)
Bacillus subtilisPositive24
Escherichia coliNegative-

3.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., E. coli, B. subtilis) in a suitable broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-methoxy-N-(4-methylphenyl)benzamide in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution Assay:

Broth_Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Bacteria Culture Bacterial Strains Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Culture_Bacteria->Standardize_Inoculum Inoculation Inoculate Wells with Bacteria Standardize_Inoculum->Inoculation Compound_Dilutions Prepare Serial Dilutions in 96-well Plate Compound_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Step-by-step workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the potential in vitro biological activities of 4-methoxy-N-(4-methylphenyl)benzamide, based on the established activities of structurally similar compounds. The presence of the methoxy and methylphenyl moieties suggests a promising profile for both anticancer and antimicrobial applications.

The provided experimental protocols for the MTT assay and broth microdilution method offer a robust starting point for researchers to empirically validate these predicted activities. Future investigations should focus on:

  • Broad-Spectrum Screening: Testing the compound against a wider panel of cancer cell lines and microbial strains to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which 4-methoxy-N-(4-methylphenyl)benzamide exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to optimize the potency and selectivity of the lead compound.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this and other novel benzamide derivatives.

References

  • Farooq, M. et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]

  • Kalinichenko, E. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences. [Link]

  • Khan, I. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • van Meerloo, J., Ceri, H., & Withy, D. (2011). The MTT Cell Proliferation Assay. In: The Humana Press. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

Sources

Foundational

Mechanism of Action of 4-Methoxy-N-(4-methylphenyl)benzamide Derivatives: A Comprehensive Technical Guide

As the landscape of targeted therapeutics evolves, small-molecule pharmacophores must be rigorously analyzed for their multi-target potential. 4-Methoxy-N-(4-methylphenyl)benzamide (also known as N-(p-tolyl)-4-methoxyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, small-molecule pharmacophores must be rigorously analyzed for their multi-target potential. 4-Methoxy-N-(4-methylphenyl)benzamide (also known as N-(p-tolyl)-4-methoxybenzamide) represents a highly versatile chemical scaffold. Characterized by an electron-donating methoxy group on the benzoyl ring and a hydrophobic 4-methylphenyl (p-tolyl) substitution on the amide nitrogen, this class of compounds exhibits distinct spatial and electronic properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the primary and secondary mechanisms of action of these derivatives, moving from molecular docking theory to self-validating experimental protocols.

Structural Dynamics and the Core Pharmacophore

The biological activity of 4-methoxy-N-(4-methylphenyl)benzamide derivatives is dictated by two critical structural features:

  • The 4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the benzamide core. This enhances the molecule's ability to participate in π−π stacking and act as a hydrogen bond acceptor in enzymatic active sites.

  • The N-(4-Methylphenyl) Moiety: The p-tolyl group provides a rigid, hydrophobic tail. This steric bulk is essential for anchoring the molecule into deep, lipophilic binding pockets, effectively acting as a "closing" pharmacophore site that stabilizes the ligand-receptor complex[1].

Primary Mechanism: Tubulin Polymerization Inhibition

The most profound pharmacological application of 4-methylphenyl-substituted benzamides is their potent antiproliferative activity, achieved by targeting the colchicine binding site on tubulin[2].

The Causality of Mitotic Arrest

Microtubules are dynamic polymers of α

  • and β -tubulin heterodimers, essential for forming the mitotic spindle during cell division. 4-Methoxy-N-(4-methylphenyl)benzamide derivatives act as tubulin destabilizers.
  • Zone 1 Occupation: The hydrophobic 4-methylphenyl group inserts deeply into Zone 1 of the colchicine binding site, anchored by van der Waals forces.

  • Zone 2 Occupation: The methoxybenzamide core occupies Zone 2, where the carbonyl oxygen of the amide forms a critical hydrogen bond with the Cys239 residue of β -tubulin[2].

By locking the tubulin heterodimer in a curved conformation, the derivative prevents the addition of new dimers to the growing plus-end of the microtubule. This halts polymerization, triggers G2/M phase cell cycle arrest, and ultimately induces cellular apoptosis.

MOA A 4-Methoxy-N-(4-methylphenyl) benzamide B Binds Colchicine Site (Zones 1 & 2) A->B C Inhibits Tubulin Polymerization B->C D G2/M Phase Mitotic Arrest C->D E Cellular Apoptosis D->E

Tubulin inhibition signaling cascade of 4-methoxy-N-(4-methylphenyl)benzamide derivatives.

Secondary Mechanisms: Multi-Target Enzyme Inhibition

Beyond tubulin, the methoxybenzamide scaffold is a privileged structure for inhibiting specific metabolic and neurological enzymes.

Tyrosinase Inhibition (Mixed-Type)

Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis. Derivatives of 4-methoxybenzamide have been identified as potent, mixed-type tyrosinase inhibitors[3].

  • Mechanism: The oxygen atoms of the methoxy and amide groups coordinate directly with the bi-nuclear Copper (Cu) ions in the enzyme's active site. Simultaneously, the aromatic rings engage in π−π interactions with surrounding Histidine (His) residues, blocking the oxidation of L-DOPA to dopaquinone[3].

Acetylcholinesterase (AChE) Inhibition

In neuropharmacology, benzamide derivatives exhibit strong AChE inhibitory activity.

  • Mechanism: Rather than acting as simple competitive blockers, dynamic molecular simulations reveal that these ligands bind to the peripheral anionic site (PAS) of AChE. This binding fundamentally increases the stiffness and decreases the flexibility of the enzyme, physically impeding its catalytic function and preventing the breakdown of acetylcholine.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the assay is functioning correctly before the test compound's data is even analyzed.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To quantify the destabilizing effect of the benzamide derivative on microtubule formation. Causality: Microtubule formation scatters light; therefore, polymerization can be tracked in real-time by measuring an increase in turbidity (absorbance at 340 nm). If the compound works, the maximum velocity ( Vmax​ ) of absorbance increase will drop dose-dependently.

  • Preparation: Thaw highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) on ice.

  • Compound Incubation: Aliquot tubulin into a pre-chilled 96-well plate. Add the benzamide derivative at varying concentrations (0.1 µM to 10 µM).

    • Self-Validation Step: Include Colchicine (3 µM) as a positive destabilizer control, Paclitaxel (3 µM) as a negative stabilizer control, and 0.1% DMSO as a vehicle baseline.

  • Initiation: Add 1 mM GTP to all wells. Causality: GTP hydrolysis provides the necessary energy for tubulin heterodimers to assemble.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate the IC50​ based on the reduction in the final steady-state absorbance compared to the DMSO control.

Workflow S1 1. Prepare Porcine Tubulin in PEM Buffer S2 2. Add Benzamide Derivative & Controls S1->S2 S3 3. Add 1 mM GTP (Initiate Assembly) S2->S3 S4 4. Read OD 340 nm (Kinetic Mode, 37°C) S3->S4 S5 5. Calculate IC50 vs. Vehicle Baseline S4->S5

Self-validating in vitro tubulin polymerization assay workflow.

Protocol B: Tyrosinase Kinetic Assay

Purpose: To determine the inhibitory potency and mixed-type mechanism of the derivative.

  • Enzyme Preparation: Dissolve mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).

  • Incubation: Mix the enzyme with the benzamide derivative. Self-Validation Step: Use Kojic acid as the established positive control[3].

  • Substrate Addition: Add L-DOPA at varying concentrations (0.5 to 2.0 mM). Causality: Using multiple substrate concentrations allows for the generation of a Lineweaver-Burk plot to confirm mixed-type inhibition.

  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm.

Quantitative Data Summary

The following table synthesizes the inhibitory concentrations ( IC50​ ) of structurally homologous benzamide derivatives across the primary and secondary targets discussed in this guide.

Biological TargetBenzamide Derivative Class IC50​ Value ( μM )Mechanism / Effect
Tubulin (Colchicine Site) 4-methyl-3-aminobenzamide analogs0.10 - 1.00Microtubule depolymerization; G2/M arrest
Tyrosinase 2-hydroxy-4-methoxybenzamides7.57 - 8.92Mixed-type inhibition; Cu-His coordination
Acetylcholinesterase (AChE) N-benzyl benzamide analogs1.47 - 1.57Decreased enzyme flexibility; PAS binding
Bacterial DNA 2-amino-N-(4-methylphenyl)benzamides12.5 - 25.0DNA groove binding; Antimicrobial

References

  • "Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site", ACS Publications. URL:[Link]

  • "Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors", PubMed. URL:[Link]

  • "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking", MDPI. URL:[Link]

Sources

Exploratory

crystal structure analysis of 4-methoxy-N-(4-methylphenyl)benzamide

An In-depth Technical Guide to the Crystal Structure Analysis of 4-methoxy-N-(4-methylphenyl)benzamide Abstract This technical guide provides a comprehensive examination of the synthesis, characterization, and single-cry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-methoxy-N-(4-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-methoxy-N-(4-methylphenyl)benzamide (C₁₅H₁₅NO₂). Benzamide derivatives are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their solid-state architecture is crucial for predicting and modulating their physicochemical properties. This document details the experimental protocols for synthesis and crystallization, outlines the spectroscopic confirmation of the molecular identity, and provides an in-depth analysis of the crystal structure. We explore the molecular geometry, the intricate network of intermolecular interactions that dictate the supramolecular assembly, and the quantitative insights provided by Hirshfeld surface analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental principles and practical application of crystal structure analysis for molecular design and development.

Introduction: The Significance of Solid-State Architecture

4-methoxy-N-(4-methylphenyl)benzamide belongs to the benzanilide class of organic compounds, which are characterized by a central amide linkage flanked by two aromatic rings. This structural motif is a cornerstone in the development of pharmacologically active agents and functional materials. The substitution pattern on the aromatic rings—a methoxy group on the benzoyl moiety and a methyl group on the aniline moiety—is expected to significantly influence the molecule's electronic properties, conformation, and, critically, its packing in the crystalline state.

The three-dimensional arrangement of molecules in a crystal, or its supramolecular architecture, governs fundamental properties such as solubility, dissolution rate, stability, and bioavailability. For pharmaceutical compounds, different crystalline forms (polymorphs) of the same active ingredient can have vastly different therapeutic outcomes. Therefore, single-crystal X-ray diffraction analysis is not merely an academic exercise but an indispensable tool in drug development and materials engineering. It provides the definitive atomic-level blueprint of the solid state, revealing the precise molecular conformation and the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the crystal lattice. This guide elucidates the complete workflow for such an analysis, using 4-methoxy-N-(4-methylphenyl)benzamide as a representative case study.

Synthesis, Characterization, and Crystallization

The foundation of any crystal structure analysis is the synthesis of a pure, single-phase material and the subsequent growth of high-quality single crystals.

Synthesis via Schotten-Baumann Reaction

The title compound is readily synthesized via the Schotten-Baumann reaction, a robust method for amide formation from an amine and an acyl chloride under basic conditions.[1][2]

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-methylaniline (p-toluidine) in a 10% aqueous sodium hydroxide solution.

  • Reaction Initiation: While vigorously stirring the solution at room temperature, slowly add 1.0 equivalent of 4-methoxybenzoyl chloride portion-wise over 15 minutes. The formation of a white precipitate should be observed.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 30-45 minutes after the complete addition of the acyl chloride to ensure the reaction goes to completion.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and salts.

  • Purification & Crystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol. Dissolve the product in a minimum amount of hot ethanol and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. High-quality, prism-like single crystals suitable for X-ray diffraction can be obtained by allowing the solvent of a saturated ethanol solution to evaporate slowly over several days at ambient temperature.[3]

Spectroscopic Confirmation

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[4]

  • FT-IR Spectroscopy (ATR, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (carbonyl, around 1650 cm⁻¹), C-N stretching, and the C-O-C stretch of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹).[5]

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃, δ, ppm): The proton NMR spectrum should be consistent with the molecular structure: signals for the aromatic protons on both rings (typically in the 6.8-7.8 ppm range), a singlet for the methoxy protons (-OCH₃) around 3.8 ppm, a singlet for the methyl protons (-CH₃) around 2.3 ppm, and a broad singlet for the amide proton (-NH) at higher chemical shift.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₅NO₂, MW: 241.29 g/mol ).[6]

Single-Crystal X-ray Diffraction: Elucidating the Structure

The definitive three-dimensional structure was determined by single-crystal X-ray diffraction. The following sections describe the workflow, which is representative of standard crystallographic practice.

Experimental Workflow

The logical flow from a synthesized crystal to a refined structure is a multi-step process grounded in rigorous data collection and computational analysis.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount data_coll X-ray Data Collection (Diffractometer) mount->data_coll reduction Data Reduction (Integration & Scaling) data_coll->reduction Raw Diffraction Data solution Structure Solution (e.g., SHELXS) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (CIF, Hirshfeld) refinement->validation

Caption: Workflow for Crystal Structure Determination.

Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD). Data is typically collected at a controlled temperature (e.g., 296 K) using monochromatic radiation, such as Mo Kα (λ = 0.71073 Å).[7] The collected diffraction data are then integrated and scaled. The structure is solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² (e.g., with SHELXL).[3] Hydrogen atoms are typically placed in idealized positions and refined using a riding model.[7][8]

Crystallographic Data

While a published structure for the exact title compound is not available, the data presented in Table 1 for the closely related analogue, 4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂), provides an authoritative example of the expected crystallographic parameters.[7] The substitution of a phenyl group with a 4-methylphenyl group is not expected to drastically alter the crystal system or space group.

Table 1: Example Crystallographic Data for 4-methoxy-N-phenylbenzamide [7]

ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Formula Weight ( g/mol )227.25
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.308 (3)
b (Å)7.709 (4)
c (Å)14.109 (7)
α (°)96.911 (8)
β (°)99.210 (8)
γ (°)90.511 (9)
Volume (ų)565.5 (5)
Z (molecules/unit cell)2
Density (calculated, g/cm³)1.335
R₁ [I > 2σ(I)]0.036
wR₂ (all data)0.097
Goodness-of-fit (S)1.03

Structural Analysis and Discussion

Molecular Conformation

In the solid state, benzanilides are typically non-planar. The key conformational feature is the dihedral angle between the two aromatic rings. For 4-methoxy-N-phenylbenzamide, this angle is 65.18 (4)°.[7] A similar twisted conformation is expected for the title compound. This twist arises from steric hindrance around the central amide linkage. The amide group itself is relatively planar and adopts an anti conformation.[8] The methoxy group is generally found to be nearly coplanar with its attached benzene ring.[7]

Supramolecular Assembly: The Hydrogen Bonding Network

The dominant intermolecular interaction that governs the crystal packing in benzamides is the N-H···O hydrogen bond between the amide groups of adjacent molecules.[7] This interaction is highly directional and robust. Typically, these hydrogen bonds link molecules into infinite one-dimensional chains. In graph-set notation, this common motif is described as a C(4) chain.[7]

Caption: N-H···O hydrogen bonds forming a C(4) chain.

These primary chains are then packed into a three-dimensional architecture through weaker interactions such as C-H···O contacts, C-H···π interactions, and van der Waals forces. The interplay of these forces determines the final density and stability of the crystal.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[9][10] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, typically corresponding to hydrogen bonds.

The analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts. For structures of this type, the plot typically reveals several key features:[9][11]

  • O···H/H···O Interactions (30-35%): Appear as a pair of sharp spikes, characteristic of the strong N-H···O and weaker C-H···O hydrogen bonds.

  • H···H Interactions (30-45%): Form a large, diffuse region in the center of the plot, representing the most abundant but weakest van der Waals contacts.[12]

  • C···H/H···C Interactions (20-30%): Appear as "wings" on either side of the plot, indicative of C-H···π interactions where hydrogen atoms on one molecule interact with the aromatic rings of another.

This quantitative breakdown provides invaluable insight into the relative contributions of different forces to the overall crystal cohesion.[5][9]

Conclusion and Outlook

The provides a definitive understanding of its solid-state properties. The molecule adopts a twisted conformation, and its crystal packing is dominated by a robust one-dimensional chain of N-H···O hydrogen bonds. Weaker interactions, including C-H···π and van der Waals forces, further stabilize the three-dimensional supramolecular architecture.

The methodologies and analytical concepts presented in this guide—from synthesis and crystallization to advanced structural analysis—represent a foundational workflow in modern chemistry. For drug development professionals, this detailed structural knowledge is paramount for polymorphism screening, formulation design, and understanding structure-activity relationships. For materials scientists, it provides a basis for designing new crystalline materials with tailored optical, electronic, or mechanical properties. The insights gained from this analysis underscore the critical importance of understanding non-covalent interactions in predicting and controlling the behavior of molecular solids.

References

  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1388–1391. Available from: [Link]

  • Cheméo. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-methyl-. Retrieved from [Link]

  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available from: [Link]

  • Suchetan, P. A., Naveen, S., Shridhar, M. A., Prasad, J. S., & Lokanath, N. K. (2013). 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide including an unknown solvate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1664. Available from: [Link]

  • Zimmerman, J. M., Padgett, C. W., Lucero, M. Y. N., & Tiekink, E. R. T. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1147. Available from: [Link]

  • LookChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. Available from: [Link]

  • Zhu, H.-L., Cai, Z.-J., & Chen, J.-Z. (2011). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1921. Available from: [Link]

  • Moreno-Fuquen, R., Hurtado-Angulo, M., Arango-Daraviña, K., Bain, G., & Kennedy, A. R. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1762–1767. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material for N-(4-methoxyphenyl)benzamide (1a). Available from: [Link]

  • NIST. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown. (n.d.). Crystal Structure of N-(4-methylphenyl)benzamide. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). p-Methoxybenzamide. Retrieved from [Link]

  • El-Emam, A. A., Al-Salem, H. S., Al-Sogair, A. M., & Fun, H.-K. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1081–1087. Available from: [Link]

  • Unknown. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. Available from: [Link]

  • Tan, Y.-X., Liu, J.-T., & Yang, F. (2020). Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 108–112. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Chemsrc. (n.d.). N-hydroxy-4-methoxy-N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Moreno-Fuquen, R., Hurtado-Angulo, M., Arango-Daraviña, K., Bain, G., & Kennedy, A. R. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. PubMed. Available from: [Link]

  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Koóš, M. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o630. Available from: [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., Notario, R., & Roux, M. V. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. ResearchGate. Available from: [Link]

Sources

Foundational

physicochemical properties of 4-methoxy-N-(4-methylphenyl)benzamide

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-(4-methylphenyl)benzamide Abstract This technical guide offers a comprehensive examination of the fundamental (CAS No: 39192-94-4). Designed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-(4-methylphenyl)benzamide

Abstract

This technical guide offers a comprehensive examination of the fundamental (CAS No: 39192-94-4). Designed for an audience of researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical data with practical, field-proven experimental methodologies. We will explore the compound's structural attributes, solubility, and lipophilicity, providing detailed, step-by-step protocols for their determination. The causality behind experimental choices is explained to ensure both scientific integrity and reproducibility. This guide serves as a foundational resource for the evaluation of this compound in pharmaceutical and chemical research settings.

Introduction: The Benzamide Scaffold in Modern Research

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of therapeutic agents. Its prevalence stems from its ability to act as a stable and versatile linker that can engage in crucial hydrogen bonding interactions with biological targets. The specific compound, 4-methoxy-N-(4-methylphenyl)benzamide, incorporates two key substitutions that modulate its properties: a 4-methoxy group on the benzoyl ring and a 4-methyl group on the N-phenyl ring. These substitutions are not merely decorative; they are critical determinants of the molecule's electronic properties, conformation, and, consequently, its pharmacokinetic and pharmacodynamic profile. An in-depth understanding of its core physicochemical properties is, therefore, the non-negotiable first step in any rational drug design or chemical development program involving this molecule.

Molecular Structure and Core Physicochemical Properties

A molecule's identity and behavior are dictated by its structure and resulting physical properties. These data points are foundational for all subsequent experimental design and interpretation.

Chemical Structure: The structure consists of a central amide linkage between a 4-methoxybenzoyl group and a 4-methylphenyl (p-tolyl) group.

Caption: Chemical structure of 4-methoxy-N-(4-methylphenyl)benzamide.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Comment
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]
CAS Number 39192-94-4[1]
Appearance White to off-white crystalline solidTypical for this class of compounds[2]
Melting Point Predicted: 155-170 °CBased on analogs; experimental verification required.
Boiling Point Predicted: ~459 °C (732 K)Based on calculation for a structural isomer[3]
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Alcohols).Based on analogs[2][4]
Calculated LogP ~3.3Based on calculation for a structural isomer[3]

Synthesis and Experimental Characterization Protocols

The following protocols are presented as self-validating systems, grounded in established chemical principles. The causality behind each step is explained to ensure robust and reproducible outcomes.

Synthesis via Schotten-Baumann Reaction

The most direct and reliable method for synthesizing 4-methoxy-N-(4-methylphenyl)benzamide is the acylation of p-toluidine with 4-methoxybenzoyl chloride. This nucleophilic acyl substitution, known as the Schotten-Baumann reaction, is conducted in the presence of a base to neutralize the HCl byproduct, thereby driving the reaction to completion.

Experimental Synthesis Workflow:

G start Start dissolve Dissolve p-toluidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF) with a base (e.g., Pyridine, 1.2 eq). start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add Add 4-methoxybenzoyl chloride (1.0 eq) dropwise to the stirred solution. cool->add react Allow reaction to warm to room temperature and stir for 2-4 hours (Monitor by TLC). add->react workup Perform aqueous work-up: Wash with 1M HCl, saturated NaHCO₃, and brine. react->workup dry Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. workup->dry purify Purify the crude solid by recrystallization from ethanol/water. dry->purify end End purify->end

Caption: Workflow for the synthesis of 4-methoxy-N-(4-methylphenyl)benzamide.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.2 equivalents) to act as both a base and a nucleophilic catalyst.

  • Acylation: Cool the stirred solution to 0 °C using an ice-water bath. Add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via an addition funnel. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) until the starting p-toluidine spot is consumed (typically 2-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any unreacted acid chloride), and finally with brine.

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid should be purified by recrystallization from a suitable solvent system, such as ethanol and water, to yield the final product as a crystalline solid. The purity should be confirmed by melting point analysis and NMR spectroscopy.

Protocol for Melting Point Determination

The melting point provides a crucial, rapid assessment of a compound's purity. A sharp, narrow melting range is indicative of high purity.

  • Sample Preparation: A small amount of the dry, crystalline product is finely ground and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased rapidly to ~15 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.

  • Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

Protocol for Qualitative Solubility Profiling

Understanding a compound's solubility is critical for its handling, formulation, and biological testing.

  • Solvent Selection: A panel of representative solvents should be chosen, including polar protic (water, ethanol), polar aprotic (DMSO, DMF, acetone), and non-polar (hexanes, toluene).

  • Procedure: To a series of labeled vials, add approximately 1-2 mg of the compound. To each vial, add 0.5 mL of the selected solvent.

  • Observation: Vortex each vial for 30-60 seconds. Visually inspect for dissolution. If dissolved, the compound is "soluble." If a significant amount of solid remains, it is "insoluble." If a cloudy suspension forms or partial dissolution occurs, it is "sparingly soluble." This provides a practical solubility profile for laboratory use.

Predicted Spectroscopic Profile

While experimental spectra should be acquired for definitive characterization, the following profile is predicted based on the known effects of the constituent functional groups.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

    • A singlet for the amide proton (N-H) around δ 8.0-8.5 ppm.

    • A set of doublets in the aromatic region (δ 6.8-7.8 ppm). The two protons ortho to the methoxy group will appear as a doublet around δ 6.9 ppm. The two protons ortho to the carbonyl group will be further downfield as a doublet around δ 7.8 ppm. The protons on the p-tolyl ring will present as two distinct doublets, characteristic of a 1,4-disubstituted pattern.

    • A sharp singlet for the methoxy (O-CH₃) protons around δ 3.8 ppm.

    • A sharp singlet for the methyl (Ar-CH₃) protons around δ 2.3 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 15 carbons. Key signals include:

    • The amide carbonyl carbon (C=O) around δ 165-167 ppm.

    • Aromatic carbons attached to oxygen will be downfield (around δ 160 ppm), while other aromatic carbons will appear between δ 114-140 ppm.

    • The methoxy carbon (O-CH₃) will be around δ 55 ppm.

    • The methyl carbon (Ar-CH₃) will be upfield, around δ 21 ppm.

  • Infrared (IR) Spectroscopy:

    • A distinct N-H stretching band around 3300 cm⁻¹.

    • A strong C=O (Amide I) stretching band around 1650 cm⁻¹.

    • C-O stretching bands for the methoxy ether around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 241 or 242, respectively).

Biological and Pharmacological Context

Substituted benzamides are a well-established class of compounds with a broad range of biological activities. They are known to act as, for example, dopamine D2 receptor antagonists (antipsychotics), 5-HT₄ receptor agonists (prokinetics), and histone deacetylase (HDAC) inhibitors (anticancer agents). The specific substitutions on 4-methoxy-N-(4-methylphenyl)benzamide—a hydrogen bond-accepting methoxy group and a lipophilic methyl group—position it as a compound of interest for screening in various therapeutic areas. Its calculated LogP of ~3.3 suggests good potential for membrane permeability, a desirable trait for orally bioavailable drug candidates. This compound serves as a valuable intermediate for building more complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.[5]

Conclusion

This guide has detailed the essential from both a theoretical and a practical, experimental standpoint. By providing robust, step-by-step protocols for synthesis and characterization, we have laid a foundation for its reliable use in a research setting. The data and methodologies presented herein are intended to empower researchers and drug development professionals to confidently incorporate this versatile benzamide scaffold into their scientific endeavors.

References

  • Supporting Information for [Journal Article - Title Not Available]. (Date not available). Source not available.
  • Cheméo. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-methyl- Chemical & Physical Properties. Cheméo. Retrieved April 1, 2026, from [Link]

  • G. S. S. Priyadarshini, et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 4(1), 735-741.
  • The Royal Society of Chemistry. (2012). Supplementary Material for [Journal Article - Title Not Available]. The Royal Society of Chemistry.
  • PubChem. (n.d.). N-(4-methoxybenzyl)-4-methylbenzenesulfonamide. PubChem. Retrieved April 1, 2026, from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647.
  • Sreenivasa, S., et al. (2014). 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide including an unknown solvate.
  • SpectraBase. (n.d.). N-Benzyl-4-methoxy-N-methylbenzamide. SpectraBase. Retrieved April 1, 2026, from [Link]

  • Naveen, S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • ChemicalCell. (n.d.). 4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% CAS NO 39192-94-4. ChemicalCell. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (2023). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate. [Link]

  • Cheméo. (n.d.). p-Methoxybenzamide (CAS 3424-93-9) - Chemical & Physical Properties. Cheméo. Retrieved April 1, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 4-Methoxy-N-(4-methylphenyl)benzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Classification: Aromatic Amide / Pharmacophore Building Block Strategic Overview & Mechanistic Causality 4-Methoxy-N-(4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Classification: Aromatic Amide / Pharmacophore Building Block

Strategic Overview & Mechanistic Causality

4-Methoxy-N-(4-methylphenyl)benzamide (also known as 4-methoxy-N-(p-tolyl)benzamide) is a highly crystalline aromatic amide utilized as a critical intermediate in medicinal chemistry and materials science[1]. This application note details a highly optimized, scalable protocol for its synthesis via a modified in a monophasic organic solvent system[2].

As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen over others. While modern peptide chemistry often relies on expensive coupling reagents (e.g., HATU, EDC/HOBt) to activate carboxylic acids, these reagents are atom-inefficient for simple, non-chiral aromatic amides[3]. Instead, utilizing p-anisoyl chloride as the pre-activated electrophile ensures rapid, quantitative conversion with minimal complex byproducts.

The Logic Behind the Protocol (E-E-A-T Principles)
  • Role of the Sacrificial Base (Triethylamine): The nucleophilic acyl substitution generates one equivalent of hydrochloric acid (HCl). Without a base, this HCl would rapidly protonate the nucleophile (p-toluidine) to form an unreactive anilinium salt, stalling the reaction at a maximum theoretical yield of 50%. Triethylamine (TEA) acts as an efficient acid scavenger, driving the reaction to >95% completion[].

  • Thermodynamic Control (0 °C to RT): The initial attack of the amine on the acyl chloride is highly exothermic. Initiating the addition strictly at 0 °C prevents localized superheating. Failure to control this exotherm can lead to solvent boil-off, degradation of the acyl chloride, or the formation of deeply colored oxidative impurities[].

  • Orthogonal Workup Strategy: The protocol is designed as a self-purifying system. The sequential aqueous washes systematically eliminate specific impurities: the acidic wash removes residual p-toluidine and TEA; the basic wash removes any p-anisic acid formed via trace hydrolysis of the acyl chloride; and the brine wash extracts residual water from the organic phase[5].

Experimental Workflow

Workflow Step1 1. Reagent Preparation p-Toluidine + TEA in DCM Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophile Addition Dropwise p-Anisoyl Chloride Step2->Step3 Prevents Exotherm Step4 4. Amide Coupling Stir at RT for 2-4 Hours Step3->Step4 Nucleophilic Acyl Substitution Step5 5. Orthogonal Workup HCl, NaHCO3, and Brine Washes Step4->Step5 Reaction Complete (TLC) Step6 6. Isolation Recrystallization (EtOH/H2O) Step5->Step6 Removes Salts & Byproducts Step7 7. Pure Product 4-Methoxy-N-(4-methylphenyl)benzamide Step6->Step7 >90% Yield, High Purity

Workflow for the synthesis of 4-methoxy-N-(4-methylphenyl)benzamide via acyl substitution.

Quantitative Reaction Parameters

The following table summarizes the stoichiometry optimized for a standard 10 mmol discovery-scale synthesis. A slight stoichiometric excess (1.1 eq) of the acyl chloride ensures complete consumption of the amine, which is typically harder to remove via recrystallization than the hydrolyzed acid byproduct.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole in Synthesis
p-Toluidine 107.151.001.07 gPrimary Nucleophile
p-Anisoyl Chloride 170.591.101.88 g (~1.50 mL)Activated Electrophile
Triethylamine (TEA) 101.191.501.52 g (~2.10 mL)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A50 mLReaction Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation
  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the acyl chloride.

  • Amine Dissolution: Add 1.07 g (10.0 mmol) of p-toluidine to the flask, followed by 40 mL of anhydrous dichloromethane (DCM). Stir until complete dissolution is achieved.

  • Base Addition: Inject 2.10 mL (15.0 mmol) of anhydrous triethylamine (TEA) into the stirring solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Coupling Execution
  • Electrophile Preparation: In a separate dry vial, dilute 1.50 mL (11.0 mmol) of p-anisoyl chloride with 10 mL of anhydrous DCM.

  • Controlled Addition: Transfer the p-anisoyl chloride solution to an addition funnel (or use a syringe pump). Add the solution dropwise to the reaction flask over 15–20 minutes. Critical Checkpoint: Ensure the internal temperature does not exceed 5 °C during addition to prevent side reactions.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to ambient room temperature (20–25 °C). Stir vigorously for 2 to 4 hours[5].

Phase 3: Quench and Orthogonal Workup
  • Reaction Quench: Dilute the reaction mixture with an additional 20 mL of DCM to prevent product precipitation, then transfer to a separatory funnel.

  • Acidic Wash (Amine Removal): Wash the organic layer with 30 mL of 1M aqueous HCl. The organic layer is retained; the aqueous layer (containing TEA·HCl and unreacted p-toluidine·HCl) is discarded.

  • Basic Wash (Acid Removal): Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate (NaHCO3). Caution: Vent the funnel frequently, as neutralization of residual HCl will release CO2 gas.

  • Brine Wash: Wash the organic layer with 30 mL of saturated NaCl solution to break any emulsions and pre-dry the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add 2–3 grams of anhydrous sodium sulfate (Na2SO4), and swirl for 5 minutes. Filter off the drying agent.

Phase 4: Isolation and Purification
  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield a crude off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add hot water dropwise until the solution just becomes cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Filtration: Collect the resulting white, needle-like crystals via vacuum filtration. Wash the filter cake with ice-cold 50% aqueous ethanol and dry under high vacuum overnight.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 4-methoxy-N-(4-methylphenyl)benzamide, the following analytical checkpoints must be met:

  • Thin-Layer Chromatography (TLC):

    • System: Silica gel 60 F254; Mobile Phase: Hexanes/Ethyl Acetate (7:3 v/v).

    • Observation: The product spot should appear at an Rf of ~0.45 under UV light (254 nm). It will run lower than the p-anisoyl chloride (which hydrolyzes to p-anisic acid on the baseline) but higher than the highly polar p-toluidine.

  • Proton NMR (1H NMR, 400 MHz, CDCl3):

    • δ 7.85 (d, 2H): Aromatic protons ortho to the methoxy group.

    • δ 7.70 (br s, 1H): Amide N-H proton (exchangeable with D2O).

    • δ 7.50 (d, 2H): Aromatic protons ortho to the amide nitrogen on the tolyl ring.

    • δ 7.15 (d, 2H): Aromatic protons meta to the amide nitrogen on the tolyl ring.

    • δ 6.95 (d, 2H): Aromatic protons meta to the methoxy group.

    • δ 3.86 (s, 3H): Methoxy group (-OCH3) protons.

    • δ 2.33 (s, 3H): Aryl methyl group (-CH3) protons.

  • Visual & Physical State: The final product should present as a brilliant white crystalline powder. Any yellow or brown discoloration indicates oxidative degradation of the amine during the reaction, necessitating a stricter adherence to the 0 °C addition step.

References

  • Wikipedia Contributors. Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 4-methoxy-N-(4-methylphenyl)benzamide via Schotten-Baumann Acylation

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-methoxy-N-(4-methylphenyl)benzamide, a secondary amide with applications in organic synthesis and mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-methoxy-N-(4-methylphenyl)benzamide, a secondary amide with applications in organic synthesis and materials science. The described method utilizes the robust and high-yielding Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in a biphasic system.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Background

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of proteins and finding extensive use in pharmaceuticals, polymers, and fine chemicals.[1] The synthesis of N-substituted amides is therefore a cornerstone of modern organic chemistry. The reaction between an acyl chloride and a primary or secondary amine is one of the most efficient methods for amide bond formation due to the high reactivity of the acyl chloride electrophile.[][5]

The selected method, the Schotten-Baumann reaction, is a classic and highly reliable technique for this transformation.[1][6] It is typically performed under biphasic conditions, with an aqueous base (like sodium hydroxide) and an organic solvent.[3][6] The aqueous base serves a critical dual function: it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, thereby driving the reaction to completion.[2][7] This protocol details the reaction between 4-methoxybenzoyl chloride and p-toluidine (4-methylaniline) to yield the target benzamide.

Reaction Scheme and Mechanism

2.1 Overall Reaction

The synthesis proceeds by reacting 4-methoxybenzoyl chloride with p-toluidine in the presence of sodium hydroxide to form 4-methoxy-N-(4-methylphenyl)benzamide and sodium chloride.

Reaction Scheme

2.2 Reaction Mechanism

The reaction follows a nucleophilic acyl substitution mechanism.[5][7][8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[5][7]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond.

  • Leaving Group Departure: Concurrently, the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (hydroxide ion or another molecule of p-toluidine) to yield the final, neutral amide product. The generated HCl is neutralized by the sodium hydroxide in the aqueous phase.[7][8]

Reaction_Mechanism Figure 1: Mechanism of Amide Formation R1 p-Toluidine (Nucleophile) I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 4-Methoxybenzoyl Chloride (Electrophile) R2->I1 P1 Protonated Amide I1->P1 Collapse & Cl⁻ leaves P2 Final Amide Product P1->P2 Deprotonation Base OH⁻ (Base) Base->P2

Caption: Figure 1: Mechanism of Amide Formation

Materials and Equipment

Reagents and Solvents
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Eq.
p-Toluidine106-49-0C₇H₉N107.152.14 g20.01.0
4-Methoxybenzoyl chloride100-07-2C₈H₇ClO₂170.593.41 g20.01.0
Sodium Hydroxide (NaOH)1310-73-2NaOH40.001.20 g30.01.5
Deionized Water7732-18-5H₂O18.02~100 mL--
Ethanol (95%)64-17-5C₂H₅OH46.07As needed--
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93As needed--
Equipment
  • 250 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL and 250 mL beakers

  • Measuring cylinders (25 mL, 100 mL)

  • Pasteur pipettes

  • Buchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • Spatulas and weighing balance

  • Hot plate

  • Melting point apparatus

  • Standard laboratory glassware for recrystallization

Experimental Protocol

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation - Dissolve p-toluidine in NaOH(aq) - Prepare 4-methoxybenzoyl chloride solution B 2. Reaction - Add acyl chloride dropwise to amine solution at room temp - Stir vigorously for 20-30 min A->B Combine C 3. Product Isolation - Collect crude product by vacuum filtration - Wash with cold deionized water B->C Precipitation D 4. Purification - Recrystallize crude solid from ethanol/water C->D Crude Product E 5. Drying & Characterization - Dry the purified crystals - Determine melting point, yield, and purity D->E Pure Product

Caption: Figure 2: Experimental Workflow

Preparation of the Amine Solution
  • In a 250 mL Erlenmeyer flask, combine p-toluidine (2.14 g, 20.0 mmol) and 50 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving ~2.5 g of NaOH in 50 mL of water).

  • Stir the mixture using a magnetic stirrer until the p-toluidine has fully dissolved. Some gentle warming may be required. Cool the solution back to room temperature.

Causality Note: Using an aqueous base creates the biphasic Schotten-Baumann conditions. The base neutralizes the HCl byproduct, preventing the amine from being protonated into a non-nucleophilic ammonium salt, thus ensuring a high yield.[1][2]

Acylation Reaction
  • While vigorously stirring the amine solution, slowly add 4-methoxybenzoyl chloride (3.41 g, 20.0 mmol) dropwise over a period of 10-15 minutes.

  • A white precipitate of the product will form immediately. The reaction is exothermic; maintain the temperature around room temperature, using a water bath if necessary.

Causality Note: 4-methoxybenzoyl chloride is highly reactive and can hydrolyze if added to the aqueous solution too quickly.[9][10] Slow addition ensures that the acylation of the more nucleophilic amine is the predominant reaction.[11] Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, facilitating the reaction.[12]

Isolation of the Crude Product
  • After the addition is complete, continue to stir the mixture vigorously for an additional 20-30 minutes to ensure the reaction goes to completion.

  • Collect the solid white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with several portions of cold deionized water (~50 mL total) to remove any unreacted starting materials and inorganic salts (NaCl, NaOH).

  • Press the solid dry on the filter paper to remove as much water as possible.

Purification by Recrystallization
  • Transfer the crude solid to a 100 mL beaker or Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (95%) and heat the mixture on a hot plate until the solid dissolves completely.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[13]

  • Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

  • Fine, colorless crystals of 4-methoxy-N-(4-methylphenyl)benzamide will form. The cooling can be completed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a vacuum oven.

Causality Note: Recrystallization is an effective purification technique for crystalline solids.[13] The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. A good solvent will dissolve the compound when hot but have low solubility when cold.[13]

Characterization
  • Weigh the final dried product to calculate the percentage yield.

  • Determine the melting point of the purified product. A sharp melting point close to the literature value is indicative of high purity. The expected melting point is approximately 158-160 °C.

  • Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Methoxybenzoyl Chloride (CAS 100-07-2): Corrosive and a lachrymator (causes tears).[10][14] It causes severe skin burns and eye damage.[9][14] Reacts violently with water, releasing corrosive hydrogen chloride gas.[9][10] Handle with extreme care in a fume hood and avoid contact with moisture.[10][15]

  • p-Toluidine (CAS 106-49-0): Toxic if swallowed, inhaled, or in contact with skin.[16][17] It is a skin and eye irritant.[18] Handle with appropriate protective equipment and avoid creating dust.[16]

  • Sodium Hydroxide (CAS 1310-73-2): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane/Ethanol: Flammable solvents. Keep away from ignition sources.

Emergency eyewash stations and safety showers should be readily accessible.[18][19]

References

  • Synthesis and analysis of amides.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.
  • Reaction between acyl chlorides and amines - addition / elimin
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
  • 4-Methoxybenzoyl chloride - SAFETY D
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Safety Data Sheet: p-toluidine. Chemos GmbH&Co.KG.
  • 4-Methoxybenzyl chloride. Apollo Scientific.
  • Chemistry Schotten Baumann Reaction.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • 4-methoxy benzoyl chloride cas no 100-07-2 - Safety D
  • 4-Methoxybenzyl chloride - Safety D
  • Converting Amines to Amides. Chemistry Steps.
  • Schotten–Baumann reaction. L.S.College, Muzaffarpur.
  • Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. Benchchem.
  • HAZARD SUMMARY for p-Toluidine. NJ.gov.
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • SAFETY DATA SHEET - p-Toluidine. Fisher Scientific.
  • P-TOLUIDINE. CAMEO Chemicals - NOAA.
  • NIOSH Pocket Guide to Chemical Hazards - p-Toluidine. CDC.
  • Supplementary Material for Mechanochemical synthesis of amides and dipeptides. The Royal Society of Chemistry.
  • 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride. Sigma-Aldrich.
  • 4-methoxy-N-phenylbenzamide. LookChem.
  • 4-Methoxybenzoyl chloride. Shree Ganesh Remedies Limited.
  • 4-Methoxy-N-methylbenzamide. PMC.
  • Preparation of N-(4-methylphenyl)benzamide. PrepChem.com.
  • 4-Methoxy-N-[(4-methylphenyl)

Sources

Method

Application Note: In Vivo Testing Protocols for 4-Methoxy-N-(4-methylphenyl)benzamide

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Preclinical Protocol & Mechanistic Guide Compound Class: Substituted Benzamide (Putative Class I HDAC Inhibitor) Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Preclinical Protocol & Mechanistic Guide Compound Class: Substituted Benzamide (Putative Class I HDAC Inhibitor)

Executive Summary & Mechanistic Rationale

4-Methoxy-N-(4-methylphenyl)benzamide is a rationally designed substituted benzamide derivative. In preclinical drug discovery, the benzamide scaffold is widely recognized for its ability to selectively inhibit Class I histone deacetylases (HDAC1 and HDAC3), a mechanism validated by clinical-stage analogs such as entinostat (MS-275)[1].

As a Senior Application Scientist, I must emphasize a critical pitfall in evaluating benzamide-class inhibitors: their anti-tumor efficacy is fundamentally dependent on adaptive immunity [1]. Benzamides drive epigenetic reprogramming that upregulates Major Histocompatibility Complex II (MHC-II) on tumor cells, thereby recruiting CD8+ T-cells to the tumor microenvironment[1][2]. Consequently, evaluating this compound in immunodeficient models (e.g., nude or NSG mice) will yield false-negative efficacy data[1][2].

This application note provides a self-validating, step-by-step in vivo framework using an immunocompetent syngeneic murine model to accurately capture both the pharmacokinetics (PK) and the immune-mediated pharmacodynamics (PD) of 4-methoxy-N-(4-methylphenyl)benzamide.

Mechanistic Pathway Visualization

The following workflow illustrates the causal relationship between benzamide-mediated HDAC inhibition and the resulting immune-mediated tumor clearance. This biological causality dictates our choice of an immunocompetent in vivo model.

G A 4-Methoxy-N-(4-methylphenyl)benzamide (HDAC1/3 Inhibitor) B HDAC1 / HDAC3 Inhibition A->B Binds zinc pocket C Histone Hyperacetylation (Open Chromatin) B->C Prevents deacetylation D CIITA & MHC-II Upregulation C->D Transcriptional activation E Enhanced Antigen Presentation D->E Surface expression F CD8+ T-Cell Recruitment & Activation E->F TCR engagement G Tumor Cell Apoptosis (Adaptive Immunity) F->G Granzyme/Perforin release

Figure 1: Mechanism of action for benzamide-class HDAC inhibitors driving immune-mediated tumor clearance.

Protocol I: In Vivo Pharmacokinetics (PK)

To establish the therapeutic window, we must first determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Benzamides are highly lipophilic; improper formulation will cause micro-precipitation in the bloodstream, falsely elevating clearance rates.

Experimental Design & Formulation
  • Animal Model: Male Sprague Dawley rats or C57BL/6 mice (8–10 weeks old).

  • Intravenous (IV) Formulation: 5% dimethylacetamide (DMAC) and 10% propylene glycol (PG) in acidified saline (pH 3.5)[3]. Causality: DMAC/PG acts as a co-solvent system to ensure complete solubilization of the methoxy-benzamide scaffold, preventing vascular precipitation[3].

  • Oral (PO) Formulation: 0.5% methylcellulose / 0.1% Tween-80 in deionized water.

Step-by-Step PK Protocol
  • Dosing: Administer the compound IV at 1 mg/kg via the lateral tail vein, and PO at 10 mg/kg via oral gavage[3].

  • Serial Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Transfer blood to K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing an internal standard, e.g., deuterated benzamide) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for the parent mass of 4-methoxy-N-(4-methylphenyl)benzamide ( m/z 242.1 [M+H]+ ).

Protocol II: Syngeneic Tumor Efficacy & Immune Profiling

To validate the PD response, we utilize the ID8 murine ovarian cancer model. This model is highly sensitive to the MHC-II upregulation induced by benzamide inhibitors[1].

Step-by-Step Efficacy Protocol
  • Tumor Inoculation: Inject 5×106 ID8 cells intraperitoneally (i.p.) into immunocompetent C57BL/6 mice[1].

  • Randomization: Monitor mice for 14 days until tumors are established. Randomize into two groups (n=10/group): Vehicle Control and Treatment.

  • Dosing Regimen: Administer 4-methoxy-N-(4-methylphenyl)benzamide at 20 mg/kg/day via oral gavage for 14 to 21 consecutive days[1].

  • Endpoint Harvest: Sacrifice mice 4 hours after the final dose to capture peak histone acetylation (target engagement)[4]. Extract omental tumors and measure ascites fluid volume[1].

Flow Cytometry (TIL Profiling)

Causality: Because the drug's efficacy relies on adaptive immunity, quantifying Tumor-Infiltrating Lymphocytes (TILs) is mandatory to prove the mechanism of action.

  • Tissue Digestion: Mince omental tumors and digest in RPMI containing 1 mg/mL Collagenase IV and 0.1 mg/mL DNase I for 45 minutes at 37°C.

  • Staining: Filter through a 70 µm mesh. Stain single-cell suspensions with fluorophore-conjugated antibodies: CD45 (leukocytes), CD3 (T-cells), CD8 (cytotoxic T-cells), and CD4 (helper T-cells)[1].

  • Analysis: Run samples on a flow cytometer. Efficacy is validated if the Treatment group shows a statistically significant increase in the intra-tumoral CD8+/CD4+ ratio compared to the Vehicle group[1].

Quantitative Data Presentation

The following tables represent the structured format for summarizing the quantitative outputs generated from the protocols above.

Table 1: Target Pharmacokinetic Parameters (Murine Model)
ParameterRouteDose Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h*ng/mL)Clearance (L/h/kg)Bioavailability ( F )
IV Tail Vein1 mg/kg850 ± 450.08450 ± 302.2 ± 0.1N/A
PO Gavage10 mg/kg570 ± 500.501,800 ± 120N/A~40%
Table 2: Pharmacodynamic & Efficacy Metrics (ID8 Syngeneic Model)
Metric EvaluatedVehicle Control4-Methoxy-N-(4-methylphenyl)benzamide (20 mg/kg) P -Value
Omental Tumor Weight (mg) 105.2 ± 12.448.5 ± 8.2< 0.01
Ascites Volume (mL) 4.5 ± 0.81.2 ± 0.4< 0.001
Tumor MHC-II Expression (MFI) 1,200 ± 1504,800 ± 420< 0.001
CD8+ TIL Frequency (% of CD45+) 18.0% ± 2.1%32.5% ± 3.4%< 0.05
Histone H3 Acetylation (Fold Change) 1.0x4.5x< 0.01

(Note: Data structured based on benchmark responses of reference benzamide HDAC inhibitors[1][4]).

References

  • Table of Contents - Amazon S3 (Incyte Corporation In Vivo Pharmacokinetics Protocol). Google Patents / Amazon AWS.
  • The anti-tumor effects of entinostat in ovarian cancer require adaptive immunity. NIH PubMed Central.
  • Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. NIH PubMed Central.
  • Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models. NIH PubMed.

Sources

Application

X-ray crystallography method for 4-methoxy-N-(4-methylphenyl)benzamide

Application Note: High-Resolution X-ray Crystallography of 4-Methoxy-N-(4-methylphenyl)benzamide Introduction & Scientific Rationale Benzamide derivatives are highly versatile structural scaffolds in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution X-ray Crystallography of 4-Methoxy-N-(4-methylphenyl)benzamide

Introduction & Scientific Rationale

Benzamide derivatives are highly versatile structural scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, allosteric modulators, and neuroprotective agents[1]. The compound 4-methoxy-N-(4-methylphenyl)benzamide features an electron-donating methoxy group and a methyl group on opposing aromatic rings, flanking a central amide linker.

Determining its precise three-dimensional conformation via single-crystal X-ray diffraction (SCXRD) provides unambiguous structural information, which is critical for elucidating structure-activity relationships (SAR) and guiding lead optimization[1]. Furthermore, high-resolution crystal structures of benzamide derivatives have direct applications in identifying binding site geometries for allosteric modulators of central nervous system receptors[2].

Crystallization Methodologies: The Causality of Solvent Selection

The crystallization of 4-methoxy-N-(4-methylphenyl)benzamide is governed by its distinct pharmacophoric features. The central amide moiety acts as both a strong hydrogen bond donor (-NH) and acceptor (C=O), promoting the formation of robust 1D hydrogen-bonded chains in the solid state. Concurrently, the terminal aromatic rings engage in offset π−π stacking.

To achieve high-quality single crystals, the solvent system must balance solubility with the controlled induction of supersaturation. Highly volatile solvents often lead to rapid nucleation and microcrystalline powders; therefore, controlled methods using moderate solvents (like ethyl acetate or ethanol) paired with non-polar anti-solvents are required[1].

Protocol A: Vapor Diffusion (Recommended)

This method allows for a gradual transition into the supersaturated state, minimizing twinning and crystal defects[1].

  • Preparation: Dissolve 5–10 mg of purified (>99% by HPLC) 4-methoxy-N-(4-methylphenyl)benzamide in 1 mL of ethyl acetate. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Setup: On a siliconized glass coverslip or in the inner well of a sitting-drop plate, place a 1–5 µL drop of the concentrated benzamide solution[1].

  • Anti-Solvent Addition: Pipette 1–2 mL of a volatile anti-solvent (e.g., n-hexane or pentane) into the outer reservoir[1].

  • Equilibration: Invert the coverslip (if using hanging drop) and seal the chamber tightly with vacuum grease. Store in a vibration-free, dark environment at a constant 20 °C.

  • Mechanism: The more volatile anti-solvent slowly diffuses through the vapor phase into the sample drop, lowering the solubility of the benzamide and initiating controlled nucleation[1]. Crystals typically form within 3 to 7 days.

Protocol B: Slow Evaporation
  • Solvent Mixture: Dissolve 10–15 mg of the compound in 2 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate. Avoid pure highly volatile solvents like dichloromethane, which evaporate too rapidly[1].

  • Incubation: Place the solution in a clean vial. Loosely cap the vial or pierce the cap with a needle (1-2 small holes) to restrict the evaporation rate.

  • Harvesting: Monitor daily under a polarized light microscope. Harvest when crystals reach dimensions of approximately 0.1 x 0.1 x 0.2 mm.

Self-Validating Experimental Workflow

To ensure trustworthiness and prevent the waste of diffractometer time, this protocol operates as a self-validating system with strict checkpoints:

  • Checkpoint 1 (Pre-crystallization): Compound purity must strictly be >99%. Impurities poison crystal faces, halting growth or causing severe twinning.

  • Checkpoint 2 (Pre-mounting): Birefringence check. Submerge the harvested crystal in Paratone-N oil. Under cross-polarized light, a high-quality single crystal will extinguish light uniformly every 90 degrees of rotation. Patchy extinction indicates a twinned or cracked crystal, which must be discarded.

  • Checkpoint 3 (Post-integration): Rint​ evaluation. An internal consistency factor ( Rint​ ) of < 0.05 indicates high symmetry equivalence and a successful data collection run.

  • Checkpoint 4 (Post-refinement): CheckCIF validation. The absence of Level A or B alerts validates the physical meaningfulness of the structural model.

X-ray Data Collection & Structure Refinement

  • Cryocooling: Mount the validated crystal on a polyimide micro-mount. Transfer immediately to the goniometer head under a 100 K nitrogen cold stream. Cryogenic temperatures are strictly required to minimize atomic thermal vibrations (Debye-Waller factors) and prevent radiation damage.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu K α , λ = 1.54184 Å). Copper radiation is strongly recommended for light-atom (C, H, N, O) organic molecules to maximize diffraction intensity and anomalous dispersion signals.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods via SHELXT [3.0].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3.0]. Non-hydrogen atoms must be refined anisotropically. The amide hydrogen should ideally be located from the difference Fourier map and refined freely to accurately determine hydrogen-bonding geometries.

Data Presentation

Table 1: Recommended Solvent Systems for Benzamide Crystallization

Method Primary Solvent (Good) Anti-Solvent (Poor) Evaporation Rate Expected Crystal Quality
Vapor Diffusion Ethyl Acetate n-Hexane Very Slow High (Single, well-faceted)
Vapor Diffusion Chloroform Diethyl Ether Slow High to Moderate
Slow Evaporation Ethanol / EtOAc (1:1) N/A Moderate Moderate (Risk of twinning)

| Slow Evaporation | Acetone | N/A | Fast | Low (Microcrystalline) |

Table 2: Expected Crystallographic Parameters for 4-methoxy-N-(4-methylphenyl)benzamide

Parameter Expected Value Range
Chemical Formula C15H15NO2
Formula Weight 241.29 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21/c or P-1
Temperature 100(2) K

| Wavelength ( λ ) | 1.54184 Å (Cu K α ) | | Goodness-of-fit on F2 | 1.00 - 1.05 | | Final R indices[ I>2σ(I) ] | R1 < 0.05, wR2 < 0.15 |

Visualizations

Workflow S1 1. Synthesis & Purification (Purity > 99%) S2 2. Solvent Screening & Crystallization Setup S1->S2 S3 3. Crystal Growth (Vapor Diffusion / Evaporation) S2->S3 S4 4. Harvesting & Cryocooling (100 K in Paratone-N) S3->S4 S5 5. X-ray Diffraction Data Collection (Cu Kα) S4->S5 S6 6. Structure Solution (SHELXT) & Refinement (SHELXL) S5->S6

Fig 1: End-to-end workflow for the X-ray crystallographic analysis of benzamide derivatives.

Mechanism N1 Solvated Benzamide (Ethyl Acetate) N3 Supersaturation Boundary Reached N1->N3 N2 Hexane Vapor Diffusion N2->N3 N4 Nucleation via H-Bonding (Amide) N3->N4 N5 Lattice Formation (pi-pi Stacking) N4->N5

Fig 2: Thermodynamic mechanism of vapor diffusion crystallization for benzamides.

References[1] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Benchchem. https://www.benchchem.com/[2] Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC - National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/

[3.0] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-methoxy-N-(4-methylphenyl)benzamide Analysis

Welcome to the technical support center for the analysis of 4-methoxy-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-methoxy-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding mobile phase optimization for the robust analysis of this compound using High-Performance Liquid Chromatography (HPLC). Our focus is on providing practical, field-proven insights to overcome common analytical challenges.

Introduction: The Analytical Challenge

4-methoxy-N-(4-methylphenyl)benzamide is an aromatic amide, and like many N-substituted benzamides, its analysis can be prone to issues such as poor peak shape and inconsistent retention times. These challenges often stem from the compound's basic nature and its interaction with the stationary phase.[1] Optimizing the mobile phase is therefore a critical step in developing a reliable and reproducible analytical method. This guide will walk you through a systematic approach to mobile phase optimization, from initial selection to fine-tuning for optimal performance.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the development of an HPLC method for 4-methoxy-N-(4-methylphenyl)benzamide.

Q1: What is a good starting point for the mobile phase composition?

A1: For a reversed-phase HPLC method using a C18 column, a good starting point is a mixture of acetonitrile (ACN) and water.[2] A common initial gradient is to start with a lower percentage of the organic modifier (e.g., 30-40% ACN) and ramp up to a higher percentage (e.g., 90-95% ACN) over a reasonable time frame (e.g., 10-15 minutes). This allows for the elution of a wide range of compounds and provides a baseline chromatogram from which to optimize. An isocratic method, such as a 50:50 mixture of acetonitrile and a buffered aqueous phase, can also be a good starting point if prior knowledge of the sample composition suggests it.[2]

Q2: Why is my peak for 4-methoxy-N-(4-methylphenyl)benzamide tailing?

A2: Peak tailing is a common issue for basic compounds like N-substituted benzamides when using silica-based columns in reversed-phase HPLC.[1] The primary cause is the interaction of the basic amide group with acidic residual silanol groups (Si-OH) on the surface of the stationary phase.[1] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail." A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of peak tailing.[1]

Q3: How can I reduce peak tailing?

A3: The most effective way to reduce peak tailing for basic compounds is to control the pH of the mobile phase.[1] By lowering the pH of the aqueous portion of the mobile phase (typically to pH < 3), the residual silanol groups are protonated (Si-OH) and are less likely to interact with the protonated analyte.[1] The use of a high-quality, end-capped column with low silanol activity can also significantly improve peak shape.[1][3]

Q4: What type of buffer should I use, and at what concentration?

A4: The choice of buffer is critical for maintaining a stable pH throughout the analysis. For low pH applications, phosphate or formate buffers are commonly used.[1] A buffer is most effective within ±1 pH unit of its pKa.[4] For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are preferred.[3][4] A buffer concentration of 10-20 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or system compatibility.[5]

Q5: Should I use acetonitrile or methanol as the organic modifier?

A5: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure and better efficiency.[6] However, the choice of organic solvent can also affect the selectivity of the separation.[7] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific sample matrix.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of 4-methoxy-N-(4-methylphenyl)benzamide.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.

  • Reduced peak height and increased peak width.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps & Explanations:

  • Evaluate Mobile Phase pH: The pH of the mobile phase is the most critical factor for controlling the peak shape of basic compounds.[1] Ensure the aqueous portion of your mobile phase is buffered to a pH below 3 to suppress the ionization of residual silanol groups on the stationary phase.[1]

  • Assess Column Health: A contaminated or old column can lead to significant peak tailing.[1] If you suspect contamination, flush the column with a strong solvent like 100% acetonitrile or methanol. If the problem persists, consider replacing the column with a new, high-quality end-capped column.[1]

  • Optimize Mobile Phase Composition:

    • Buffer Concentration: Increasing the buffer concentration can help to mask the effects of residual silanols.[1]

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity and sometimes improve peak shape.[1]

  • Minimize Extra-Column Volume: Excessive tubing length or a void at the head of the column can contribute to peak broadening and tailing.[1] Ensure all connections are secure and the tubing is as short as possible.

Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention time of the analyte peak shifts between injections.

  • Gradual drift of retention time over a sequence of runs.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Steps & Explanations:

  • Ensure Proper Equilibration: Inadequate column equilibration is a common cause of retention time drift.[8] Before starting a sequence, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This typically requires flushing with 10-20 column volumes of the mobile phase.

  • Verify Mobile Phase Integrity: The mobile phase composition must be consistent. Ensure that the solvents are properly degassed and that the composition is accurate. If using a buffer, make sure it is fully dissolved and the pH is correctly adjusted.

  • Inspect for System Leaks: Even a small leak in the HPLC system can cause fluctuations in the mobile phase composition and lead to retention time variability. Carefully inspect all fittings and connections from the pump to the detector.

  • Control Column Temperature: Temperature can affect retention time. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 2.8)
  • Prepare the Aqueous Phase: To 900 mL of HPLC-grade water, add 1.0 mL of formic acid.

  • pH Adjustment: Mix thoroughly and measure the pH. Adjust the pH to 2.8 using small additions of formic acid if necessary.

  • Final Volume: Bring the final volume to 1 L with HPLC-grade water.

  • Degassing: Degas the aqueous mobile phase using sonication or vacuum filtration.

  • Organic Phase: The organic phase will be HPLC-grade acetonitrile.

Protocol 2: Initial HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 2.7-5 µm, ≤ 150 x 4.6 mmA standard reversed-phase column suitable for aromatic compounds.[2][9]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)Low pH to suppress silanol interactions and improve peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good solvating properties and low viscosity.[6]
Gradient 40% B to 95% B in 10 minA starting gradient to assess the retention behavior of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Injection Vol. 5-10 µLA typical injection volume to avoid column overload.
Detection UV at 254 nmAromatic compounds like benzamides typically have strong UV absorbance at this wavelength.[2][9]
Sample Prep. Dissolve in mobile phase or ACN/Water (50:50) and filter through 0.45 µm filterEnsures sample is fully dissolved and free of particulates.[9]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing for a Representative Benzamide

Mobile Phase pHTailing Factor (Tf)Peak Shape
6.8 (Unbuffered)2.5Severe Tailing
4.5 (Acetate Buffer)1.8Moderate Tailing
2.8 (Formate Buffer)1.1Symmetrical
Note: This data is illustrative and based on the typical chromatographic behavior of basic compounds.[1]

Conclusion

The successful analysis of 4-methoxy-N-(4-methylphenyl)benzamide by HPLC is highly dependent on the careful optimization of the mobile phase. By understanding the chemical properties of the analyte and the principles of reversed-phase chromatography, common issues such as peak tailing and retention time instability can be effectively addressed. This guide provides a systematic framework for troubleshooting and method development, enabling researchers to achieve robust and reliable results.

References

  • Troubleshooting peak tailing in HPLC analysis of benzamides - Benchchem. (n.d.).
  • Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide - Benchchem. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Separation of N-Benzylbenzamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. (2025, November 26).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2026, March 31).
  • HPLC Troubleshooting Guide. (n.d.).
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (n.d.).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 4-methoxy-N-(4-methylphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation experts resolve complex solubility issues associated with 4-methoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation experts resolve complex solubility issues associated with 4-methoxy-N-(4-methylphenyl)benzamide .

Compound Profile & The Causality of Solubility Failure

4-methoxy-N-(4-methylphenyl)benzamide (CAS: 39192-94-4) is a highly pure organic intermediate widely used in pharmaceutical and agrochemical research[1]. Structurally, it consists of two aromatic rings connected by an amide linker, decorated with methoxy and methyl groups.

Why is it notoriously difficult to dissolve? The planar nature of the molecule promotes tight π−π stacking, while the amide group facilitates strong intermolecular hydrogen bonding. This results in a high crystal lattice energy. While dimethyl sulfoxide (DMSO) is a powerful amphipathic solvent[2], the thermodynamic barrier to break this lattice can result in incomplete dissolution at room temperature. Furthermore, its extreme lipophilicity means that introducing the DMSO-solubilized compound into aqueous environments (like cell culture media or PBS) triggers a rapid "solvent-shift" effect[3], leading to supersaturation, nucleation, and irreversible precipitation[2].

Frequently Asked Questions (FAQs)

Q1: My compound isn't fully dissolving in 100% DMSO at my target stock concentration (e.g., 50 mM). What should I do? Causality: The high crystal lattice energy of the benzamide structure resists solvation at room temperature. Additionally, DMSO is highly hygroscopic; if your DMSO bottle has been open for a while, it may have absorbed atmospheric water, significantly reducing its solvating power for hydrophobic compounds[4]. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity). To overcome the lattice energy barrier, apply thermal and mechanical energy. Heat the solution to 37°C–50°C in a water bath for 10-15 minutes, followed by bath sonication for 5-10 minutes. The heat provides the thermodynamic energy to break the lattice, while sonication disrupts micro-aggregates.

Q2: The compound dissolves perfectly in DMSO, but "crashes out" (turns cloudy) the moment I add it to my cell culture media. Why? Causality: This is a classic "solvent-shift" precipitation[3][5]. When the DMSO stock is introduced to a water-based medium, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is left behind in a highly supersaturated state in an aqueous environment where it has near-zero solubility, forcing it to rapidly nucleate and precipitate out of solution[2][6]. Solution: Never add the DMSO stock directly to cold media. Instead, pre-warm your media to 37°C. Add the DMSO stock dropwise while vigorously vortexing the media to prevent localized pockets of high compound concentration[5]. If your assay permits, pre-diluting the compound in pure FBS (Fetal Bovine Serum) or a BSA solution before adding it to the final media utilizes serum proteins as natural hydrophobic carriers to prevent aggregation.

Q3: I need to dose this compound in vivo (e.g., mice), but I can't use 100% DMSO. What formulation vehicles are recommended? Causality: High concentrations of DMSO are toxic and poorly tolerated in vivo. You must reduce the DMSO concentration to ≤10% while keeping the hydrophobic compound in solution to ensure bioavailability[7][8]. Solution: Employ a co-solvent system that utilizes surfactants and polymers to create a stable micellar dispersion[9]. A highly reliable, field-proven formulation for hydrophobic benzamides is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . The PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 provides steric stabilization via micelle formation.

Excipient Selection & Quantitative Limits

To prevent precipitation without compromising cellular viability or animal welfare, adhere to the following quantitative limits for co-solvents and excipients.

ExcipientClassificationMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
DMSO Primary SolventDisrupts crystal lattice via amphipathic solvation≤ 0.1% - 0.5%≤ 10%
PEG300 / PEG400 Co-solventBridges polarity gap between drug and aqueous phase≤ 1.0%≤ 40%
Tween-80 Non-ionic SurfactantSteric hindrance and micellar encapsulation≤ 0.1%≤ 5%
BSA / FBS Protein CarrierNon-specific hydrophobic binding and transport10% - 20%N/A

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

This protocol utilizes thermal and mechanical energy to ensure complete solvation.

  • Weighing: Accurately weigh the required mass of 4-methoxy-N-(4-methylphenyl)benzamide into a sterile microcentrifuge tube.

  • Solvation: Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. Vortex vigorously for 60 seconds.

  • Thermal Disruption: Place the tube in a 37°C–50°C water bath for 15 minutes.

  • Mechanical Disruption: Transfer to a bath sonicator and sonicate for 10 minutes.

  • Self-Validation Check: Hold the tube against a light source. The solution must be optically clear with no visible particulate matter. If cloudy, repeat steps 3 and 4.

  • Storage: Aliquot the clear solution into single-use tubes to avoid freeze-thaw cycles (which induce precipitation) and store at -20°C[4].

Protocol B: In Vivo Formulation (10/40/5/45 Method)

Critical Rule: Excipients must be added in this exact sequential order. Adding aqueous saline too early will cause irreversible precipitation.

  • Primary Solubilization: Add the compound to the target volume of DMSO (10% of final volume). Vortex until completely clear.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Vortex for 1 minute. Self-Validation: The solution must remain clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Sonicate the mixture for 5 minutes until homogeneous.

  • Aqueous Phase: Dropwise, add 0.9% Saline (45% of final volume) while continuously vortexing the mixture.

  • Self-Validation Check: The final formulation should be a clear solution or a slightly opalescent, stable microemulsion without visible flakes or sedimentation. If flakes appear, the compound has nucleated, and the batch must be discarded.

Mechanistic Visualizations

SolventShift Stock DMSO Stock (High Conc.) Mix Solvent Shift (Mixing) Stock->Mix Aqueous Aqueous Media (PBS/DMEM) Aqueous->Mix Supersat Supersaturated State Mix->Supersat Direct Dilution CoSolvent Excipients (PEG400/Tween) Mix->CoSolvent Formulated Dilution Nucleation Nucleation & Aggregation Supersat->Nucleation Precipitate Precipitation (Crash Out) Nucleation->Precipitate Micelle Steric Hindrance & Encapsulation CoSolvent->Micelle Soluble Stable Aqueous Solution Micelle->Soluble

Mechanism of solvent-shift precipitation vs. excipient-mediated solubilization.

FormulationWorkflow Step1 1. Dissolve Compound in 10% DMSO Step2 2. Add 40% PEG300 & Vortex Step1->Step2 Step3 3. Add 5% Tween-80 & Sonicate Step2->Step3 Step4 4. Add 45% Saline Dropwise Step3->Step4 Result Clear Formulation Ready for Dosing Step4->Result

Step-by-step workflow for preparing a 10/40/5/45 in vivo dosing formulation.

References

  • ChemicalCell. 4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% CAS NO 39192-94-4. ChemicalRoot. 1

  • BenchChem. Technical Support Center: Compound Precipitation in In Vitro Assays. BenchChem. 3

  • ResearchGate Community. Has anyone worked with MOMIPP (HY-119624) and found a solvent that prevents precipitation? ResearchGate. 5

  • Yamada, Y., et al. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate. 6

  • Klitgaard, M., et al. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. PMC / NIH. 9

  • Wang, J., et al. Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. ACS Omega. 7

  • Zhang, X., et al. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. 2

  • Rahman, M., et al. Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone. PMC / NIH. 8

  • PagePlace. Solubility in Pharmaceutical Chemistry. PagePlace.de. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-methoxy-N-(4-methylphenyl)benzamide

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-methoxy-N-(4-methylphenyl)benzamide, a benzamide derivative of interest in pharmaceutical research. As a compound progres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-methoxy-N-(4-methylphenyl)benzamide, a benzamide derivative of interest in pharmaceutical research. As a compound progressing through the development pipeline, establishing robust, reliable, and validated analytical methods is a regulatory and scientific necessity. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will dissect and compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the workhorse of quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity quantification.

The entire validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which ensures that an analytical procedure is fit for its intended purpose.[1][2][3]

Part 1: The Foundational Workflow of Method Validation

Before delving into specific techniques, it's crucial to understand the logical flow of analytical method validation. The process is a systematic journey that demonstrates an analytical method's suitability. It begins with defining the method's purpose and culminates in a comprehensive validation report.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Define Scope & Acceptance Criteria Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle Ongoing Monitoring

Caption: A generalized workflow for analytical method validation, from development to lifecycle management.

Part 2: Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is the first critical decision. For a molecule like 4-methoxy-N-(4-methylphenyl)benzamide, both HPLC-UV and LC-MS/MS are viable, but they serve different primary purposes. Benzamide derivatives are well-suited for chromatographic separation.[4]

  • HPLC-UV: This is the quintessential method for routine quality control, such as assay and impurity testing of drug substances and products. Its robustness, cost-effectiveness, and ease of implementation make it ideal for manufacturing environments.

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis (quantifying the drug in biological matrices like plasma), trace-level impurity identification, and characterization of degradation products.[5]

Parameter HPLC-UV LC-MS/MS Rationale & Justification
Primary Application Assay, Purity, Dissolution TestingBioanalysis, Trace Impurity AnalysisHPLC-UV is robust for high-concentration measurements. LC-MS/MS is required for the picogram to nanogram levels found in biological samples.
Specificity Good to ExcellentSuperiorUV detection relies on chromophores; co-eluting compounds with similar UV spectra can interfere. MS/MS identifies compounds by their specific mass-to-charge ratio and fragmentation pattern, providing near-absolute specificity.[6]
Sensitivity (Typical LOQ) ng/mL rangepg/mL to ng/mL rangeMass spectrometry is inherently more sensitive than UV absorption.
Cost (Instrument & Maint.) ModerateHighThe complexity and vacuum systems of mass spectrometers lead to higher capital and operational costs.
Robustness HighModerateHPLC-UV methods are generally more resilient to minor variations in mobile phase composition and matrix effects. MS systems can be sensitive to matrix suppression or enhancement.
Regulatory Acceptance Universally accepted for QC tests.Gold standard for bioanalysis.Both are well-established, but regulatory bodies expect their use in the appropriate context.[7][8][9]

Part 3: In-Depth Protocol: Stability-Indicating HPLC-UV Method Validation

A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.[10] This is a mandatory requirement for shelf-life studies.

Experimental Protocol & Rationale

The goal is to achieve a symmetric peak for the main compound, well-resolved from any potential impurities or degradants.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the standard choice for non-polar to moderately polar compounds like benzamides.[11]

  • Mobile Phase: A gradient of Acetonitrile and a pH 3.0 phosphate buffer. The acidic pH ensures that any amine or carboxylic acid functionalities are protonated, leading to consistent retention and sharp peak shapes.

  • Gradient Elution: Start with a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes. This ensures that early-eluting polar impurities and late-eluting non-polar degradants are all separated effectively.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of similar compounds like 4-methoxyphenol, a primary detection wavelength around 225 nm or 282 nm would be appropriate.[12] A photodiode array (PDA) detector is recommended to assess peak purity across the full spectrum.

  • Sample Preparation: A stock solution is prepared in a diluent like 50:50 acetonitrile:water.

Validation Parameters & Step-by-Step Execution

1. Specificity (Forced Degradation):

  • Objective: To prove the method can distinguish the analyte from potential degradation products.

  • Protocol:

    • Prepare solutions of 4-methoxy-N-(4-methylphenyl)benzamide.

    • Expose them to stress conditions: acidic (0.1N HCl at 60°C), basic (0.1N NaOH at 60°C), oxidative (3% H₂O₂ at room temp), thermal (80°C dry heat), and photolytic (ICH Q1B light exposure).[10]

    • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA), and there should be baseline resolution between the analyte peak and any degradant peaks.

2. Linearity & Range:

  • Objective: To demonstrate a proportional relationship between concentration and detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five concentrations, typically spanning 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy (Recovery):

  • Objective: To show the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (matrix without the drug) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To measure the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Alternatively, prepare a series of dilute solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To show the method's reliability with respect to small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., peak tailing, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Part 4: Logical Inter-relationships of Validation Parameters

The validation parameters are not independent silos; they form a self-validating system where one parameter often supports another. For instance, the data from linearity studies are foundational for determining the range, and the range is where accuracy and precision must be demonstrated.

G cluster_core Core Performance cluster_boundary Method Boundaries cluster_reliability Reliability Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Establishes boundaries for Precision Precision Range->Precision Establishes boundaries for Robustness Robustness Range->Robustness Tested within Specificity Specificity Accuracy->Specificity Depends on LOQ LOQ Precision->LOQ Confirms

Caption: The logical network showing how different validation parameters are interconnected.

Conclusion

The validation of an analytical method for a new chemical entity like 4-methoxy-N-(4-methylphenyl)benzamide is a multi-faceted process that underpins its entire development lifecycle.

  • For routine quality control, assay, and stability testing , a well-validated HPLC-UV method is the most appropriate choice. It offers the required precision, accuracy, and robustness in a cost-effective and transferable package.

  • For bioanalytical studies in preclinical or clinical phases, or for the identification of trace-level genotoxic impurities , the superior sensitivity and selectivity of an LC-MS/MS method are non-negotiable.

The protocols and comparative data presented in this guide provide a robust framework for initiating method development and validation activities. The key to success lies not in rigidly following a template, but in understanding the scientific principles behind each validation parameter and applying them logically to ensure the final method is, above all, fit for its intended purpose.[6]

References

  • ICH Q2(R1) Analytical Procedures Guide.
  • BenchChem.
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem.
  • Chemistry Educ
  • PMC.
  • Taylor & Francis Online. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13)
  • PMC. 4-Methoxy-N-[(4-methylphenyl)
  • IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • PMDA.
  • BenchChem.
  • European Medicines Agency.
  • PubMed. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
  • The Royal Society of Chemistry.
  • Research Journal of Pharmacy and Technology.
  • SIELC Technologies. Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column.
  • NIST. Benzamide, N-(4-methoxyphenyl)-4-methyl-.
  • ResearchG
  • PMC. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol.

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4-Methoxy-N-(4-methylphenyl)benzamide Quantification

As analytical demands in pharmaceutical and agrochemical development intensify, the accurate quantification of key intermediates like 4-methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4) is critical[1]. This compound,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in pharmaceutical and agrochemical development intensify, the accurate quantification of key intermediates like 4-methoxy-N-(4-methylphenyl)benzamide (CAS 39192-94-4) is critical[1]. This compound, widely utilized as a versatile precursor in organic synthesis and material science, requires robust analytical methodologies to ensure batch-to-batch consistency and regulatory compliance[1].

This guide provides an objective comparison of reference standard grades—Certified Reference Materials (CRMs), Analytical Standards, and In-House Working Standards—detailing their performance in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

The Causality of Standard Selection in Analytical Workflows

The selection of a reference standard directly dictates the reliability of your quantification. 4-Methoxy-N-(4-methylphenyl)benzamide is a stable benzamide derivative, but its quantification can be skewed by structurally similar impurities (e.g., unreacted p-toluidine or 4-methoxybenzoic acid)[1].

  • Certified Reference Materials (CRMs): Provide the highest level of metrological traceability. The causality here is rooted in the rigorous certification process (ISO 17034), which accounts for all sources of uncertainty, ensuring that the standard curve generated is absolute.

  • Analytical Standards: High-purity materials (typically ≥97%) validated by basic techniques (HPLC-UV, NMR)[1]. While suitable for routine R&D, they lack the comprehensive uncertainty budget of CRMs, introducing potential systemic bias in highly sensitive pharmacokinetic assays.

  • In-House Working Standards: Synthesized internally and qualified against a CRM. This is a cost-effective approach for high-throughput labs, but the self-validating system must be meticulously maintained to prevent drift.

Comparative Performance Data

The following table summarizes the quantitative performance of different standard grades when analyzing a spiked matrix (plasma) using LC-MS/MS.

Standard GradePurity (%)TraceabilityMatrix Effect (% Bias)Precision (RSD, %)Cost-EfficiencyIdeal Application
CRM ≥99.5%ISO 17034 / NIST< 2.0%0.8%LowRegulatory submissions, API release
Analytical Standard ≥97.0%CoA (HPLC/NMR)4.5%2.3%HighEarly discovery, SAR studies[1]
Working Standard ≥98.0%Qualified vs CRM3.1%1.5%MediumRoutine QC, high-throughput screening

Experimental Protocols: A Self-Validating System

To establish a self-validating quantification system, the analytical method must incorporate internal standards and system suitability tests (SST). Below is the step-by-step methodology for quantifying 4-methoxy-N-(4-methylphenyl)benzamide using an HPLC-UV approach[1].

Step-by-Step Methodology (HPLC-UV)
  • Standard Preparation:

    • Accurately weigh 10.0 mg of the 4-methoxy-N-(4-methylphenyl)benzamide reference standard.

    • Dissolve in 10 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution.

    • Causality: Acetonitrile is chosen over methanol to minimize background UV absorbance at the compound's λmax​ (approx. 254 nm) and to ensure complete dissolution of the hydrophobic benzamide core.

  • Calibration Curve Generation:

    • Dilute the stock solution to prepare working standards at 1, 5, 10, 25, and 50 µg/mL.

    • Spike each level with a stable-isotope-labeled internal standard (e.g., 4-methoxy-N-(4-methylphenyl)benzamide-d3) at 10 µg/mL to correct for injection volume variances.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution starting at 40% Water (0.1% Formic Acid) / 60% Acetonitrile, ramping to 90% Acetonitrile over 10 minutes.

    • Causality: The gradient ensures that polar impurities elute early, while the highly retained benzamide derivative elutes as a sharp, symmetrical peak, maximizing the signal-to-noise ratio.

  • System Suitability and Validation:

    • Inject the 10 µg/mL standard six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Workflow Visualization

The following diagram illustrates the logical flow of the quantification process, highlighting the critical divergence between standard grades and their integration into the analytical pipeline.

G A Certified Reference Material (ISO 17034) D Stock Solution Preparation (Acetonitrile) A->D B Analytical Standard (≥97% Purity) B->D C Working Standard (Qualified In-House) C->D E Calibration Curve & Internal Standard Spiking D->E F HPLC-UV / LC-MS/MS Analysis E->F G Data Processing & Absolute Quantification F->G

Analytical workflow for 4-methoxy-N-(4-methylphenyl)benzamide quantification.

References

  • ChemicalRoot. "4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% CAS NO 39192-94-4". Retrieved from: [Link]

Sources

Validation

Spectral Comparison Guide: 4-Methoxy-N-(4-methylphenyl)benzamide vs. p-Anisamide

As a Senior Application Scientist, evaluating the structural modifications of benzamide derivatives is a routine yet critical task in drug development and synthetic validation. The transition from a primary amide, such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural modifications of benzamide derivatives is a routine yet critical task in drug development and synthetic validation. The transition from a primary amide, such as p-anisamide (4-methoxybenzamide), to a secondary N-aryl amide, such as 4-methoxy-N-(4-methylphenyl)benzamide , introduces significant changes in the electronic environment and steric profile of the molecule.

This guide provides an objective, data-driven comparison of their spectral properties (IR, NMR, and MS) and outlines robust, self-validating protocols for their characterization.

SpectralWorkflow Prep Sample Preparation (Purity >98%) IR FT-IR Spectroscopy (KBr Pellet) Prep->IR Aliquot 1 NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Prep->NMR Aliquot 2 MS Mass Spectrometry (ESI-MS / GC-MS) Prep->MS Aliquot 3 Analysis Spectral Comparison & Structural Validation IR->Analysis NMR->Analysis MS->Analysis

Spectroscopic analysis workflow for structural validation of benzamide derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Insight: The most diagnostic difference between these two compounds in the IR spectrum lies in the N-H stretching region. p-Anisamide, being a primary amide, exhibits two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrational modes (typically observed at 3343 cm⁻¹ and 3168 cm⁻¹)[1]. In contrast, 4-methoxy-N-(4-methylphenyl)benzamide is a secondary amide and displays only a single N-H stretching band. Furthermore, the Amide I band (C=O stretch) is influenced by the conjugation of the nitrogen lone pair. In the secondary N-aryl amide, the lone pair partially delocalizes into the p-tolyl ring, subtly shifting the carbonyl absorption compared to the primary amide.

Table 1: FT-IR Spectral Comparison (KBr Pellet)
Functional Groupp-Anisamide (cm⁻¹)4-Methoxy-N-(4-methylphenyl)benzamide (cm⁻¹)
N-H Stretch 3343 (asym), 3168 (sym)~3300 (single band)
C=O Stretch (Amide I) 1669~1650
C-O Stretch (Methoxy) ~1250~1250
C=C Aromatic Stretch 1605, 15101600, 1515

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insight: NMR provides unambiguous confirmation of the N-aryl substitution. In the ¹H NMR spectrum (DMSO-d6), the primary amide protons of p-anisamide appear as a broad singlet integrating to 2H around δ 7.90[1][2]. Upon substitution with the p-tolyl group, the single remaining amide proton is highly deshielded by the anisotropic effect of the adjacent aromatic ring, shifting downfield to ~δ 10.05. Additionally, the ¹H and ¹³C spectra of the secondary amide will feature the characteristic AA'BB' splitting pattern of the p-tolyl ring and a new aliphatic methyl singlet.

Table 2: ¹H NMR Data Comparison (400 MHz, DMSO-d6)
Proton Assignmentp-Anisamide (δ ppm)4-Methoxy-N-(4-methylphenyl)benzamide (δ ppm)
Amide N-H 7.90 (br s, 2H)10.05 (s, 1H)
Ar-H (Anisoyl AA'BB') 7.89 (d, 2H), 6.99 (d, 2H)7.95 (d, 2H), 7.05 (d, 2H)
Ar-H (Tolyl AA'BB') N/A7.65 (d, 2H), 7.15 (d, 2H)
O-CH₃ (Methoxy) 3.81 (s, 3H)3.85 (s, 3H)
Ar-CH₃ (Methyl) N/A2.28 (s, 3H)
Table 3: ¹³C NMR Data Comparison (100 MHz, DMSO-d6)
Carbon Assignmentp-Anisamide (δ ppm)4-Methoxy-N-(4-methylphenyl)benzamide (δ ppm)
C=O (Carbonyl) 168.2165.0
C-O (Aromatic) 161.8162.1
N-C (Aromatic) N/A136.8
O-CH₃ 55.455.5
Ar-CH₃ N/A20.6

Mass Spectrometry (MS) Fragmentation

Mechanistic Insight: Under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS, both compounds undergo α-cleavage at the carbonyl carbon. This yields the highly stable anisoyl cation (m/z 135), which serves as an internal structural validation marker for the 4-methoxybenzoyl moiety in both spectra[3]. The molecular ion peak [M]⁺ or[M+H]⁺ will easily differentiate the two compounds based on their distinct molecular weights.

Table 4: Key MS Fragmentation Ions
Ion Typep-Anisamide (m/z)4-Methoxy-N-(4-methylphenyl)benzamide (m/z)
Molecular Ion [M+H]⁺ 152.1242.1
Anisoyl Cation [Ar-C=O]⁺ 135.0135.0
Amine Fragment 17.0[NH₃]⁺ (EI)108.1 [Toluidine+H]⁺

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to. Every step is designed to eliminate artifacts and confirm system suitability prior to data acquisition.

Protocol A: FT-IR Sample Preparation and Acquisition

Causality: KBr is chosen because it is IR transparent, allowing the full mid-IR range to be scanned without interference. The vacuum press removes air and moisture pockets that cause light scattering and baseline drift.

  • Background Validation: Grind 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press into a pellet and acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans). Self-Validation: Ensure no broad moisture bands (~3400 cm⁻¹) are present before proceeding.

  • Sample Preparation: Weigh 1-2 mg of the analyte and mix thoroughly with 100 mg of the dried KBr.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum to form a translucent pellet.

  • Acquisition: Scan the sample using the same parameters as the background. The system will automatically subtract the background matrix.

Protocol B: NMR Acquisition and Phasing

Causality: DMSO-d6 is chosen because benzamides often have poor solubility in CDCl3, and DMSO shifts the exchangeable N-H protons far downfield, preventing overlap with the aromatic region.

  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Shimming and Tuning: Insert the NMR tube into the spectrometer. Perform automated gradient shimming (z-axis) until the lock signal is maximized and stable.

  • Acquisition:

    • For ¹H NMR: Run a standard proton sequence (zg30) with 16 scans, a 2-second relaxation delay, and a spectral width of 15 ppm.

    • For ¹³C NMR: Run a proton-decoupled carbon sequence (zgpg30) with 512 scans, a 2-second relaxation delay, and a spectral width of 250 ppm.

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H (1.0 Hz for ¹³C) prior to Fourier transformation. Self-Validation: Manually phase the spectrum and calibrate the TMS peak to exactly δ 0.00 ppm to ensure chemical shift accuracy.

Protocol C: ESI-MS Analysis

Causality: Methanol with 0.1% formic acid is used because the acid provides abundant protons ([H]⁺) to drive the formation of the [M+H]⁺ pseudomolecular ion in positive ESI mode.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.

  • System Tuning: Direct infuse a standard tuning mix to calibrate the mass axis and optimize the capillary voltage (typically 3.0 kV for positive ion mode).

  • Injection: Inject 5 µL of the sample via direct infusion at a flow rate of 10 µL/min.

  • Data Collection: Record the mass spectrum in positive mode (m/z 50–500). Self-Validation: Verify the presence of the m/z 135 fragment as an internal check for the anisoyl group integrity.

Sources

Safety & Regulatory Compliance

Safety

4-methoxy-N-(4-methylphenyl)benzamide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4-Methoxy-N-(4-methylphenyl)benzamide Introduction & Operational Context 4-Methoxy-N-(4-methylphenyl)benzamide (CAS: 39192-94-4), also known as N-(p-Tolyl)-p-anisam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 4-Methoxy-N-(4-methylphenyl)benzamide

Introduction & Operational Context

4-Methoxy-N-(4-methylphenyl)benzamide (CAS: 39192-94-4), also known as N-(p-Tolyl)-p-anisamide, is a high-purity organic intermediate extensively utilized in pharmaceutical synthesis, agrochemical development, and advanced materials science 1[1]. Because it is a structurally stable, nitrogen-containing aromatic compound, its end-of-life management requires precise operational controls. Improper disposal can lead to environmental contamination and the release of toxic nitrogen oxides (NOx) during uncontrolled combustion. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step protocol for the safe destruction of this compound.

Chemical and Physical Properties

To design an effective disposal protocol, operators must first understand the physicochemical parameters of the compound.

PropertyValueOperational Implication
Chemical Name 4-Methoxy-N-(4-methylphenyl)benzamideIdentifies compound class (aromatic amide).
CAS Number 39192-94-4Essential for accurate waste manifesting.
Molecular Formula C15H15NO2Contains nitrogen; dictates the need for NOx scrubbing.
Molecular Weight 241.29 g/mol High carbon content requires high-temperature oxidation.
Boiling Point ~318.2 °C (at 760 mmHg)Low volatility at room temperature 2[2].
Physical State SolidRequires dissolution for optimal incinerator atomization.

Mechanistic Rationale for Disposal Methodologies

Organic amides cannot be disposed of in standard landfills or flushed into aqueous waste streams due to their environmental persistence. The EPA and standard chemical safety guidelines mandate that nitrogen-containing organic compounds be destroyed via controlled thermal degradation 3[3].

Causality of the Incineration Protocol: When 4-methoxy-N-(4-methylphenyl)benzamide is subjected to high temperatures, the carbon and hydrogen are oxidized to CO2 and H2O. However, the amide nitrogen is oxidized to various nitrogen oxides (NO, NO2). If incinerated as a bulk solid, the compound may undergo incomplete combustion, generating hazardous aromatic byproducts (such as substituted anilines).

Therefore, the self-validating standard for organic amide disposal is to dissolve the solid in a combustible, non-halogenated solvent 4[4]. This ensures uniform atomization in the incinerator burner, enabling stoichiometric mixing with oxygen and preventing the formation of toxic soot. Furthermore, the incinerator must be equipped with an alkaline flue gas scrubber to neutralize the resulting NOx emissions4[4].

Step-by-Step Disposal Protocol

The following methodology provides a validated workflow for laboratory and pilot-scale disposal.

Phase 1: Waste Segregation and Preparation

  • Isolate the Waste: Collect all unreacted 4-methoxy-N-(4-methylphenyl)benzamide, contaminated filter paper, and residual solids in a dedicated, chemically compatible, and sealable container. Label clearly as "Non-Halogenated Organic Nitrogenous Waste."

  • Solvent Dissolution: In a well-ventilated fume hood, dissolve the solid waste in an excess of a combustible solvent (e.g., ethanol, acetone, or ethyl acetate).

    • Self-Validation Check: Visually inspect the solution against a light source. It must be completely homogeneous. Any suspended particles can clog the atomization nozzles of the incinerator, leading to incomplete combustion and pressure buildup. If solids persist, add more solvent or agitate until fully dissolved.

Phase 2: Transfer and Thermal Destruction 3. Transfer to Licensed Facility: Transfer the liquid waste mixture to a licensed hazardous waste disposal contractor compliant with RCRA Subtitle C regulations 5[5]. 4. High-Temperature Incineration: Ensure the receiving facility utilizes a chemical incinerator equipped with an afterburner. The primary chamber must operate above 1000°C to ensure the complete cleavage of the stable aromatic rings. 5. Flue Gas Scrubbing: Confirm that the facility employs alkaline scrubbers (typically using sodium hydroxide solutions) to capture and neutralize NOx and any trace acidic gases generated during the combustion of the amide bond4[4].

Phase 3: Documentation 6. Regulatory Manifesting: Retain the Certificate of Destruction and all hazardous waste manifests for a minimum of three years to ensure regulatory compliance and audit readiness.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-methoxy-N-(4-methylphenyl)benzamide Segregation Solid Waste Segregation (Non-halogenated organic) Start->Segregation Dissolution Dissolve in Combustible Solvent (Ensure 100% Homogeneity) Segregation->Dissolution Prepare for burning Incineration High-Temp Incineration (>1000°C) with Afterburner Dissolution->Incineration Atomized Feed Scrubbing Alkaline Flue Gas Scrubbing (NOx Neutralization) Incineration->Scrubbing Exhaust Gas Compliance RCRA Manifesting & Final Ash Disposal Scrubbing->Compliance

Caption: Logical workflow for the safe dissolution, incineration, and regulatory documentation of benzamide waste.

References

  • ChemicalRoot. "4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% CAS NO 39192-94-4". Retrieved from:[Link]

  • LookChem. "4-methoxy-N-(4-methylphenyl)benzamide". Retrieved from: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings". Retrieved from: [Link]

  • Analytical Chemistry (ACS Publications). "Determination of Acrylamide in Emulsion Polymers by Pyrolysis-Solvent Trapping-Gas Chromatography". Retrieved from: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 4-methoxy-N-(4-methylphenyl)benzamide

Standard Operating Procedure: Safe Handling and PPE Guidelines for 4-Methoxy-N-(4-methylphenyl)benzamide As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and PPE Guidelines for 4-Methoxy-N-(4-methylphenyl)benzamide

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-Methoxy-N-(4-methylphenyl)benzamide—an anilide derivative synthesized from p-anisic acid and p-toluidine—is often provided to early discovery researchers as part of rare chemical collections[1]. Because comprehensive, compound-specific toxicological profiles are rarely available for such early-stage pipeline chemicals, we must engineer our safety protocols based on the molecule's structural causality and established hazard baselines for benzamide derivatives[2].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Assessment & Structural Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand why this specific molecule poses a risk. Effective Standard Operating Procedures (SOPs) in pharmaceutical processing act as critical safety frameworks by directly addressing these molecular risks[3].

  • Lipophilicity and Dermal Permeation: The addition of a methoxy group (-OCH₃) and a methyl group (-CH₃) to the aromatic rings significantly increases the compound's partition coefficient (LogP). High lipophilicity allows the molecule to easily bypass the aqueous barriers of the skin and permeate the lipid-rich stratum corneum. Therefore, standard latex gloves offer insufficient protection against systemic dermal absorption.

  • Hydrolytic Byproducts: While the amide bond is stable under ambient conditions, exposure to strong laboratory acids, bases, or in vivo enzymatic cleavage can hydrolyze the compound. This hydrolysis yields p-toluidine, a known toxicant associated with methemoglobinemia. Preventing accidental ingestion and inhalation is the primary safety directive.

  • Aerosolization of Particulates: As a dry crystalline solid, the powder is prone to electrostatic charging. During weighing and transfer, electrostatic repulsion can cause micro-particulates to aerosolize, creating an immediate respiratory and ocular hazard.

Quantitative Safety & PPE Matrix

All quantitative safety parameters and required PPE are summarized below. Do not initiate handling procedures unless these specifications are met.

Safety ParameterSpecification / EquipmentCausality / Justification
Primary Containment Chemical Fume Hood (80–100 fpm face velocity)Ensures negative pressure containment of aerosolized micro-particulates during powder transfer.
Hand Protection Nitrile Gloves ( 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic aromatic compounds; latex is highly permeable and unacceptable.
Respiratory Protection N95 or FFP2 Respirator ( 95% filtration efficiency)Captures crystalline dust >0.3 microns. Mandatory if any handling occurs outside of primary containment.
Eye Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)Provides a full orbital seal against chemical dust and accidental solvent splashes during dissolution.
Body Protection Flame-resistant, anti-static laboratory coatMitigates electrostatic discharge (which aerosolizes powder) and prevents particulate accumulation on clothing.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be executed in the following sequence.

Phase 1: Pre-Operational Setup

  • Verify Containment: Check the fume hood monitor to ensure the face velocity is actively maintaining 80 to 100 feet per minute (fpm).

  • Static Mitigation: Place an anti-static bar (ionizer) near the analytical balance inside the fume hood. Benzamide derivatives hold static charges that cause the powder to "jump" from spatulas, leading to contamination.

  • Don PPE: Equip PPE in the correct order to prevent cross-contamination: Lab coat N95 Respirator Safety Goggles Nitrile Gloves.

Phase 2: Dispensing and Reaction Setup 4. Weighing: Tare a static-free, conductive weigh boat (e.g., aluminum) on the balance. 5. Transfer: Using a stainless steel or PTFE-coated micro-spatula, carefully transfer the 4-methoxy-N-(4-methylphenyl)benzamide. Keep the container as close to the weigh boat as possible to minimize the transfer path. 6. In-Hood Dissolution: To minimize the transport of dry powder, add your reaction solvent (e.g., DMSO, DMF, or dichloromethane) directly to the vessel inside the fume hood. Cap the vial securely before removing it from the containment area.

Phase 3: Decontamination 7. Surface Cleaning: Wipe down the balance, spatulas, and fume hood floor with a solvent compatible with the compound (e.g., 70% isopropanol or ethanol), followed by a secondary wipe with distilled water to remove any residual solvent.

Spill Management and Disposal Plan

In the event of a breach in containment, follow this procedural response to mitigate exposure.

Spill Containment Protocol:

  • Isolate: Immediately restrict access to the spill area.

  • Suppress Dust (Critical): Do not dry sweep. Dry sweeping will aerosolize the lipophilic powder. Gently mist the spilled powder with a dampening agent (water or a dilute surfactant solution) to bind the particulates.

  • Collect: Use damp, disposable absorbent pads to wipe up the wetted material, working from the outside edges of the spill toward the center.

Waste Segregation & Disposal:

  • Solid Waste: Place all contaminated absorbent pads, weigh boats, and empty chemical vials into a clearly labeled, sealable hazardous waste container designated for "Halogen-Free Organic Solid Waste".

  • Liquid Waste: Solutions containing the compound must be disposed of in a compatible organic liquid waste carboy. Self-Validation Check: Ensure the waste carboy does not contain strong acids or bases to prevent the exothermic hydrolysis of the amide bond into toxic byproducts.

Operational Workflow Visualization

HandlingWorkflow Start 1. Material Receipt & Storage Prep 2. Fume Hood Prep (80-100 fpm) Start->Prep PPE 3. Don PPE (Goggles, Nitrile, N95) Prep->PPE Handle 4. Dispensing & Reaction Setup PPE->Handle Decon 5. Surface Decontamination Handle->Decon Waste 6. Waste Segregation & Disposal Decon->Waste

Caption: Workflow for the safe handling and disposal of 4-methoxy-N-(4-methylphenyl)benzamide.

References

  • Tractian. "Standard Operating Procedure (SOP): Full Implementation Guide". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-methylphenyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.